molecular formula C19H15NO6 B8210038 Acenocoumarol-d4

Acenocoumarol-d4

カタログ番号: B8210038
分子量: 357.3 g/mol
InChIキー: VABCILAOYCMVPS-YKVCKAMESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acenocoumarol-d4 (CAS 1185071-64-0) is a deuterium-labeled analog of Acenocoumarol, serving as a critical internal standard for the precise quantification of the parent drug in advanced bioanalytical methods such as LC-MS/MS. This high-purity compound is essential for research in pharmacokinetics, metabolic profiling, and ensuring analytical accuracy and reproducibility. As a deuterated vitamin K antagonist, this compound shares the core mechanism of action with its parent compound. It acts as an anticoagulant by inhibiting the vitamin K epoxide reductase (VKOR) complex, specifically targeting the VKORC1 subunit. This inhibition depletes the reduced form of vitamin K (vitamin KH2), which is a crucial cofactor for the gamma-carboxylation and subsequent activation of vitamin K-dependent clotting factors (II, VII, IX, and X). The result is a suppressed synthesis of active clotting factors, leading to an anticoagulant state. The parent drug, Acenocoumarol, is primarily used to treat and prevent thromboembolic diseases like deep vein thrombosis, pulmonary embolism, and to reduce stroke risk in patients with atrial fibrillation. The primary research value of this compound extends into the field of pharmacogenetics. The therapeutic dose of acenocoumarol exhibits high inter-individual variability, significantly influenced by genetic polymorphisms in genes such as VKORC1 and CYP2C9 . The presence of variant alleles (e.g., VKORC1 rs9923231, CYP2C9 2 , CYP2C9 3 ) is associated with reduced metabolism and higher bleeding risk, necessitating lower doses. This compound enables precise studies that help unravel how these genetic factors affect drug metabolism and dosing requirements, contributing to the development of personalized medicine approaches. Furthermore, recent research has explored the repurposing of acenocoumarol, revealing potential anti-melanogenic effects by downregulating MITF and melanogenic enzymes via MAPK and PKA signaling pathways, as well as anti-inflammatory activity through suppression of NF-κB and MAPK pathways. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-hydroxy-3-[3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/i6D,7D,8D,9D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABCILAOYCMVPS-YKVCKAMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H])[N+](=O)[O-])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Acenocoumarol-d4 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

Acenocoumarol-d4: A Technical Guide for Researchers

Introduction

This compound is a deuterated, stable isotope-labeled form of Acenocoumarol.[1] Acenocoumarol itself is a potent anticoagulant medication belonging to the vitamin K antagonist class, used clinically to prevent and treat thromboembolic disorders such as deep vein thrombosis and to prevent stroke in patients with atrial fibrillation.[2][3][4] In the realm of research and drug development, particularly in pharmacokinetics and clinical diagnostics, precise quantification of drug concentrations in biological matrices is paramount. This compound serves a critical role in this context as an ideal internal standard for bioanalytical assays.[5] Its chemical and physical properties are nearly identical to the parent drug, yet its increased mass allows it to be distinguished by mass spectrometry. This guide provides an in-depth overview of this compound, its primary application, and the underlying pharmacology of Acenocoumarol.

Core Properties of this compound

The defining characteristic of this compound is the substitution of four hydrogen atoms with deuterium on the nitrophenyl ring.[5] This isotopic labeling renders it an invaluable tool for quantitative analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 4-hydroxy-3-[1-(4-nitrophenyl-2,3,5,6-d4)-3-oxobutyl]-2H-1-benzopyran-2-one[5]
Synonyms (±)-Acenocoumarin-d4, (±)-Nicoumalone-d4[5]
Molecular Formula C₁₉H₁₁D₄NO₆[1][5]
Molecular Weight 357.36 g/mol [1]
Appearance White to Yellow Solid[1][6]
Purity ≥99% deuterated forms (d₁-d₄)[5]
Solubility Soluble in Acetonitrile, DMSO, Chloroform, Ethanol[5][6]
Unlabeled CAS # 152-72-7[1]

Primary Research Application: Internal Standard in Mass Spectrometry

The principal application of this compound is as an internal standard for the quantification of Acenocoumarol in biological samples (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]

An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to every sample, calibrator, and quality control sample. The use of a stable isotope-labeled IS like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:

  • Correction for Sample Variability: It accurately corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., matrix effects, ionization suppression/enhancement).[8]

  • Similar Behavior: this compound co-elutes with the unlabeled Acenocoumarol during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer's source.

  • Accurate Quantification: Quantification is based on the ratio of the analyte's response to the IS's response, which provides higher precision and accuracy compared to external calibration methods.[9]

Pharmacology of Acenocoumarol

To understand the context in which this compound is used, it is essential to understand the mechanism of action and pharmacokinetics of the parent drug, Acenocoumarol.

Mechanism of Action: Vitamin K Antagonism

Acenocoumarol exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[5][10][11] This enzyme is crucial for the recycling of Vitamin K, a cofactor required for the gamma-carboxylation of glutamic acid residues on several blood clotting factors.[10][12] By inhibiting VKORC1, Acenocoumarol depletes the reduced form of Vitamin K, which in turn prevents the activation of Vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[2][11] This disruption of the coagulation cascade leads to a decrease in thrombin generation and an overall anticoagulant effect.[12]

Vitamin K Cycle and Acenocoumarol Action node_vitK Vitamin K (oxidized) node_vkorc1 VKORC1 (Vitamin K Epoxide Reductase) node_vitK->node_vkorc1 Reduction node_vitKH2 Vitamin K (reduced, KH2) node_gcarboxy γ-Glutamyl Carboxylase node_vitKH2->node_gcarboxy Cofactor node_vkorc1->node_vitKH2 node_gcarboxy->node_vitK node_active Active Clotting Factors node_gcarboxy->node_active Carboxylation node_inactive Inactive Clotting Factors (II, VII, IX, X) node_inactive->node_gcarboxy node_coagulation Coagulation Cascade node_active->node_coagulation node_acenocoumarol Acenocoumarol node_acenocoumarol->node_vkorc1 Inhibition

Caption: Mechanism of Acenocoumarol action on the Vitamin K cycle.
Pharmacokinetic Profile

The pharmacokinetics of Acenocoumarol are crucial for determining dosing regimens and are a key area of study where this compound is applied.

Table 2: Summary of Acenocoumarol Pharmacokinetic Parameters

ParameterValueSource(s)
Bioavailability >60%[11][13]
Time to Peak (Tmax) 1-4 hours[3][14]
Plasma Protein Binding ~98%[13]
Elimination Half-life 8-11 hours[3][13]
Metabolism Hepatic, primarily by CYP2C9. Minor roles for CYP2C18, CYP2C19, and CYP1A2.[15][16][17]
Excretion ~60% in urine, ~29% in feces[13]

Experimental Protocol: LC-MS/MS Quantification in Plasma

This section outlines a typical methodology for the quantification of Acenocoumarol in human plasma using this compound as an internal standard. This protocol is a composite based on common practices in the field.[7][9][18]

Reagents and Materials
  • Acenocoumarol reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

Preparation of Standards and Samples
  • Stock Solutions: Prepare separate stock solutions of Acenocoumarol and this compound in methanol (e.g., 1 mg/mL).

  • Working Solutions: Prepare serial dilutions of the Acenocoumarol stock solution to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

    • Add 20 µL of the this compound working solution to each tube and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm).[7]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.5 mL/min.[7]

    • Gradient: A typical gradient might start at 10% B, ramp to 90% B, hold, and then return to initial conditions for re-equilibration.

    • Injection Volume: 2-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[18]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Acenocoumarol: Precursor ion [M-H]⁻ m/z 352.1 → Product ion m/z 265.0.[18]

      • This compound: Precursor ion [M-H]⁻ m/z 356.1 → Product ion m/z 269.0 (Note: A d5-IS would be m/z 357.1 -> 270.0[18]).

Data Analysis
  • Integrate the peak areas for both Acenocoumarol and this compound for each injection.

  • Calculate the peak area ratio (Acenocoumarol / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Acenocoumarol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (this compound) plasma->add_is add_acn 3. Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex 4. Vortex add_acn->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant lc 7. LC Separation (C18 Column) supernatant->lc ms 8. MS/MS Detection (MRM Mode) lc->ms integrate 9. Integrate Peak Areas ms->integrate ratio 10. Calculate Area Ratio (Analyte/IS) integrate->ratio curve 11. Generate Calibration Curve ratio->curve quantify 12. Quantify Unknowns curve->quantify

Caption: Workflow for quantifying Acenocoumarol using this compound.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals engaged in the study of Acenocoumarol. Its use as a stable isotope-labeled internal standard enables highly accurate and precise quantification of the drug in complex biological matrices. This capability is fundamental to pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, ultimately contributing to the safer and more effective clinical use of this important anticoagulant.

References

An In-depth Technical Guide to Acenocoumarol-d4: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acenocoumarol-d4, a deuterated analog of the anticoagulant drug Acenocoumarol. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical methodologies. It also explores the mechanism of action of Acenocoumarol and provides insights into experimental workflows.

Chemical Structure and Properties

This compound is a synthetic derivative of 4-hydroxycoumarin. The deuterium labeling on the p-nitrophenyl ring makes it an ideal internal standard for the quantification of Acenocoumarol in biological matrices using mass spectrometry-based assays.

Chemical Structure:

  • Systematic Name: 4-hydroxy-3-[1-(4-nitrophenyl-2,3,5,6-d4)-3-oxobutyl]-2H-chromen-2-one

  • Synonyms: (±)-Acenocoumarin-d4, (±)-Nicoumalone-d4

The structure of Acenocoumarol consists of a coumarin core substituted at the 3-position with a side chain containing a p-nitrophenyl group and a keto group. In this compound, four hydrogen atoms on the p-nitrophenyl ring are replaced with deuterium atoms.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound and its non-deuterated analog, Acenocoumarol, is presented in the table below.

PropertyThis compoundAcenocoumarol
Molecular Formula C₁₉H₁₁D₄NO₆C₁₉H₁₅NO₆
Molecular Weight 357.36 g/mol 353.33 g/mol
Appearance Yellow SolidWhite Crystalline Solid
Melting Point 196-199 °C (for non-labeled)196-199 °C
Solubility Soluble in Acetonitrile and DMSOSoluble in Chloroform, Ethanol, DMSO (10 mg/ml), and DMF (20 mg/ml). Sparingly soluble in aqueous buffers.
Purity ≥99% deuterated forms (d₁-d₄)≥98%
CAS Number 1185071-64-0152-72-7

Mechanism of Action: Vitamin K Antagonism

Acenocoumarol, and by extension its deuterated form, functions as a potent anticoagulant by antagonizing the action of Vitamin K. It specifically inhibits the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is crucial for the regeneration of reduced Vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors.

The inhibition of VKOR leads to a depletion of the active, reduced form of Vitamin K. This, in turn, prevents the post-translational modification of vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. Without gamma-carboxylation, these factors are unable to bind calcium ions and phospholipids effectively, which is a critical step in the coagulation cascade. The ultimate effect is a reduction in thrombin generation and the prevention of fibrin clot formation.

Below is a diagram illustrating the Vitamin K cycle and its inhibition by Acenocoumarol, which disrupts the coagulation cascade.

coagulation_pathway cluster_vitamin_k Vitamin K Cycle cluster_coagulation Coagulation Cascade Vitamin K (quinone) Vitamin K (quinone) Vitamin K (hydroquinone) Vitamin K (hydroquinone) Vitamin K (quinone)->Vitamin K (hydroquinone) VKOR Vitamin K epoxide Vitamin K epoxide Vitamin K epoxide->Vitamin K (quinone) VKOR Vitamin K (hydroquinone)->Vitamin K epoxide γ-glutamyl carboxylase Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Vitamin K (hydroquinone)->Inactive Clotting Factors\n(II, VII, IX, X) Acenocoumarol Acenocoumarol VKOR VKOR Acenocoumarol->VKOR Active Clotting Factors\n(IIa, VIIa, IXa, Xa) Active Clotting Factors (IIa, VIIa, IXa, Xa) Inactive Clotting Factors\n(II, VII, IX, X)->Active Clotting Factors\n(IIa, VIIa, IXa, Xa) γ-carboxylation (requires Vitamin K) Prothrombin Prothrombin (II) Active Clotting Factors\n(IIa, VIIa, IXa, Xa)->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Clot Formation

Caption: Inhibition of the Vitamin K Cycle by Acenocoumarol.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Acenocoumarol in biological samples, such as plasma. Below is a representative experimental protocol for LC-MS/MS analysis.

Synthesis of this compound
Quantification of Acenocoumarol in Human Plasma by LC-MS/MS

This protocol is a composite based on established methods for the analysis of coumarin anticoagulants.

3.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 500 µL of human plasma, add 50 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Vortex the sample for 30 seconds.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.2.2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80% to 20% B

    • 6.1-8 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Acenocoumarol: Q1 352.1 -> Q3 208.0

    • This compound: Q1 356.1 -> Q3 212.0

  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 500 °C

    • Curtain Gas: 20 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

3.2.3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effect.

Experimental and Logical Workflows

The use of a deuterated internal standard like this compound is fundamental in pharmacokinetic (PK) studies. The following diagram illustrates a typical workflow for a clinical PK study of Acenocoumarol.

pk_workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase Drug Administration Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling at predefined time points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Spiking Spiking with This compound Plasma Separation->Sample Spiking Sample Extraction (SPE) Sample Extraction (SPE) Sample Spiking->Sample Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction (SPE)->LC-MS/MS Analysis Concentration Calculation Concentration Calculation LC-MS/MS Analysis->Concentration Calculation Peak Area Ratios Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration Calculation->Pharmacokinetic Modeling Time-Concentration Data Report Generation Report Generation Pharmacokinetic Modeling->Report Generation

Caption: Workflow for a Pharmacokinetic Study of Acenocoumarol.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard ensures the accuracy and reliability of bioanalytical methods for the quantification of Acenocoumarol. A thorough understanding of its chemical properties, the mechanism of action of its parent compound, and the application of robust analytical protocols are essential for its effective implementation in research and clinical settings.

An In-depth Technical Guide to the Synthesis and Characterization of Acenocoumarol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Acenocoumarol-d4, a deuterated isotopologue of the anticoagulant drug Acenocoumarol. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analytical validation of this important internal standard for pharmacokinetic and metabolic studies.

Introduction

Acenocoumarol is a potent oral anticoagulant derived from coumarin that functions as a vitamin K antagonist. It is widely prescribed for the prevention and treatment of thromboembolic disorders. This compound, with the formal name 4-hydroxy-3-[1-(4-nitrophenyl-2,3,5,6-d4)-3-oxobutyl]-2H-1-benzopyran-2-one, serves as a crucial internal standard for the quantitative analysis of Acenocoumarol in biological matrices by mass spectrometry-based assays.[1] The incorporation of four deuterium atoms on the nitrophenyl ring provides a stable isotopic label with a distinct mass shift, enabling precise and accurate quantification.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated aromatic precursor, followed by a condensation reaction and subsequent Michael addition.

Synthesis Pathway

The overall synthetic pathway can be visualized as a three-stage process:

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chalcone Formation cluster_2 Stage 3: Michael Addition A Deuterated Toluene B 4-Nitrotoluene-d7 A->B Nitration C 4-Nitrobenzaldehyde-d4 B->C Oxidation E (E)-4-(4-nitrophenyl-d4)but-3-en-2-one C->E D Acetone D->E Claisen-Schmidt Condensation G This compound E->G F 4-Hydroxycoumarin F->G Michael Addition

Caption: Synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Nitrobenzaldehyde-d4

The synthesis of the key deuterated intermediate, 4-nitrobenzaldehyde-d4, can be achieved through the nitration of deuterated toluene followed by oxidation.

  • Step 1a: Nitration of Toluene-d8 to 4-Nitrotoluene-d7. Toluene-d8 is nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of ortho- and para-nitrotoluene-d7.[2] The para-isomer is the major product and can be separated by chromatography.

  • Step 1b: Oxidation of 4-Nitrotoluene-d7 to 4-Nitrobenzaldehyde-d4. The methyl group of 4-nitrotoluene-d7 is oxidized to an aldehyde. A common method involves the use of chromium trioxide in acetic anhydride, which initially forms the diacetate derivative, followed by hydrolysis to the aldehyde.[3][4] Commercially available 4-Nitrobenzaldehyde-2,3,5,6-d4 can also be used as a starting material.

Stage 2: Synthesis of (E)-4-(4-nitrophenyl-d4)but-3-en-2-one

This stage involves a Claisen-Schmidt condensation between the deuterated aldehyde and acetone.

  • Protocol: 4-Nitrobenzaldehyde-d4 is reacted with acetone in the presence of an aqueous sodium hydroxide solution. The mixture is heated to facilitate the condensation reaction, leading to the formation of the deuterated chalcone derivative.[5]

Stage 3: Synthesis of this compound

The final step is a Michael addition of 4-hydroxycoumarin to the deuterated chalcone.

  • Protocol: 4-Hydroxycoumarin is reacted with (E)-4-(4-nitrophenyl-d4)but-3-en-2-one in a suitable solvent, such as ethanol or pyridine, often with a basic catalyst.[6] The reaction mixture is typically heated to drive the reaction to completion. The product, this compound, can then be purified by recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Physicochemical Properties
PropertyValue
Formal Name 4-hydroxy-3-[1-(4-nitrophenyl-2,3,5,6-d4)-3-oxobutyl]-2H-1-benzopyran-2-one
Molecular Formula C₁₉H₁₁D₄NO₆
Molecular Weight 357.4 g/mol [1]
Purity ≥98%
Deuterated Forms ≥99% (d₁-d₄)[1]
Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound.

Characterization_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis A Synthesized This compound B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) A->C D High-Performance Liquid Chromatography (HPLC) A->D E Molecular Weight and Fragmentation Pattern B->E F Structural Confirmation and Isotopic Enrichment C->F G Purity Assessment D->G

Caption: Analytical workflow for this compound.

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pattern of this compound.

  • Expected Molecular Ion: The molecular weight of this compound is 357.4 g/mol , which is 4 mass units higher than the unlabeled Acenocoumarol (353.3 g/mol ). In mass spectrometry, the molecular ion peak should be observed at m/z corresponding to [M+H]⁺ (358.4) or [M-H]⁻ (356.4), depending on the ionization mode.

  • Fragmentation Pattern: The fragmentation pattern of this compound is expected to be similar to that of unlabeled Acenocoumarol, with key fragments showing a +4 Da mass shift if they retain the deuterated nitrophenyl moiety. For unlabeled Acenocoumarol, prominent peaks in the mass spectrum are observed at m/z 310, 121, and 353.[7]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

  • ¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons on the nitrophenyl ring (positions 2, 3, 5, and 6) will be absent or significantly reduced in intensity compared to the spectrum of unlabeled Acenocoumarol. The remaining proton signals of the coumarin core and the side chain should be consistent with the structure.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium atoms will exhibit a characteristic triplet multiplicity due to C-D coupling and will be shifted slightly upfield compared to the corresponding carbons in the unlabeled compound.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound.

  • Method: A reversed-phase HPLC method with UV detection is typically used. A C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer is suitable for the separation. The retention time of this compound should be identical to that of unlabeled Acenocoumarol under the same chromatographic conditions. The purity is determined by the peak area percentage of the main component.

Application as an Internal Standard

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Acenocoumarol.[1] Its key advantages include:

  • Similar Physicochemical Properties: It co-elutes with the unlabeled analyte during chromatography, minimizing matrix effects.

  • Distinct Mass-to-Charge Ratio: It is easily distinguished from the analyte by the mass spectrometer.

  • High Isotopic Purity: Ensures minimal interference with the analyte signal.

A typical LC-MS/MS method for the analysis of Acenocoumarol in plasma would involve protein precipitation or solid-phase extraction, followed by chromatographic separation on a chiral or achiral column and detection using multiple reaction monitoring (MRM).[8]

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The successful synthesis relies on the preparation of a deuterated precursor, followed by well-established condensation and Michael addition reactions. The characterization using a combination of mass spectrometry, NMR spectroscopy, and HPLC confirms the identity, isotopic enrichment, and purity of the final product. This compound is an indispensable tool for accurate and precise quantification of Acenocoumarol in clinical and research settings, contributing to a better understanding of its pharmacokinetics and metabolism.

References

Acenocoumarol-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Acenocoumarol-d4 as an internal standard in bioanalytical assays. It provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its application in enhancing the accuracy and reliability of quantitative analysis, particularly in pharmacokinetic and toxicokinetic studies.

The Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to a sample at the earliest stage of analysis. This "spiked" sample is then processed, and the analyte and the internal standard are measured by a mass spectrometer.

This compound is chemically identical to acenocoumarol, with the only difference being that four of its hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled acenocoumarol by the mass spectrometer. Because the deuterated standard behaves identically to the native analyte during sample preparation, chromatography, and ionization, it effectively compensates for any sample loss, matrix effects, or variations in instrument response.[1] This co-elution and similar behavior are crucial for accurate quantification.[2]

Mechanism of Action of Acenocoumarol

To understand the importance of accurately quantifying acenocoumarol, it is essential to grasp its mechanism of action as a potent anticoagulant. Acenocoumarol is a vitamin K antagonist.[3][4] It exerts its therapeutic effect by inhibiting the enzyme vitamin K epoxide reductase.[3][5] This enzyme is critical for the regeneration of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several blood clotting factors.[6][7]

By inhibiting vitamin K epoxide reductase, acenocoumarol depletes the available reduced vitamin K, thereby preventing the activation of vitamin K-dependent clotting factors II, VII, IX, and X.[3][5][6] This disruption of the coagulation cascade leads to a decrease in thrombin generation and the prevention of fibrin clot formation.[7] The precise monitoring of acenocoumarol levels in patients is therefore critical to maintain a therapeutic anticoagulant effect while minimizing the risk of bleeding.

Acenocoumarol Mechanism of Action cluster_0 Vitamin K Cycle cluster_1 Coagulation Cascade Vitamin K (oxidized) Vitamin K (oxidized) VKOR Vitamin K Epoxide Reductase (VKOR) Vitamin K (oxidized)->VKOR inhibited by Acenocoumarol Vitamin K (reduced) Vitamin K (reduced) Inactive Clotting Factors Inactive Clotting Factors Vitamin K (reduced)->Inactive Clotting Factors co-factor for γ-carboxylation VKOR->Vitamin K (reduced) Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Active Clotting Factors Active Clotting Factors Prothrombin Prothrombin Active Clotting Factors->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Inactive Clotting Factors->Active Clotting Factors Acenocoumarol Acenocoumarol

Figure 1: Signaling pathway of Acenocoumarol's anticoagulant action.

Experimental Protocol: Quantification of Acenocoumarol in Human Plasma using a Deuterated Internal Standard

The following is a representative experimental protocol for the quantification of acenocoumarol in human plasma using a deuterated internal standard, based on established LC-MS/MS methodologies.[8]

Sample Preparation (Solid-Phase Extraction)
  • To 500 µL of human plasma, add a known concentration of this compound internal standard solution.

  • Vortex the sample for 30 seconds.

  • Add 200 µL of 2% formic acid and vortex for another 30 seconds.

  • Centrifuge the sample at 16,000 g for 5 minutes.

  • Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% HCl.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 300 µL of the mobile phase.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Chromatographic Conditions

ParameterValue
Column Chiral column (e.g., Astec Chirobiotic V)
Mobile Phase Acetonitrile:Methanol:5mM Ammonium Acetate with Formic Acid (15:15:70)
Flow Rate 0.6 mL/min
Column Temperature 35°C
Injection Volume 25 µL

Mass Spectrometric Conditions

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode with negative ionization.

ParameterR- and S-AcenocoumarolThis compound (IS)
MRM Transition (m/z) 352.10 > 265.00315.10 > 163.10
Collision Energy (V) 3030
Capillary Voltage (kV) 0.600.60
Cone Voltage (V) 4343
Source Temperature (°C) 120120
Desolvation Temperature (°C) 400400

Note: The MRM transition for this compound is based on a Shimadzu application note, while other parameters are representative of a validated method for acenocoumarol analysis.[6]

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample 1. Plasma Sample Collection Spiking 2. Spike with this compound (IS) Plasma_Sample->Spiking Precipitation 3. Protein Precipitation Spiking->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation SPE 5. Solid-Phase Extraction (SPE) Centrifugation->SPE Elution 6. Elution SPE->Elution Evaporation 7. Evaporation to Dryness Elution->Evaporation Reconstitution 8. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 9. Injection into LC-MS/MS Reconstitution->Injection Chromatography 10. Chromatographic Separation Injection->Chromatography Ionization 11. Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis 12. Mass Analysis (MRM) Ionization->Mass_Analysis Detection 13. Detection of Analyte and IS Mass_Analysis->Detection Quantification 14. Quantification Detection->Quantification

References

Commercial availability and suppliers of Acenocoumarol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data of Acenocoumarol-d4. It is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who are utilizing this stable isotope-labeled internal standard in their analytical methodologies.

Commercial Availability and Suppliers

This compound is a deuterated analog of Acenocoumarol, a potent anticoagulant. Its primary application in a research setting is as an internal standard for the accurate quantification of Acenocoumarol in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Several reputable suppliers offer this compound for research purposes.

A summary of prominent suppliers and their product details is provided in the table below. Please note that catalog numbers, and availability are subject to change and should be verified on the respective supplier's website.

SupplierWebsiteCatalog Number (Example)Purity
Cayman Chemical--INVALID-LINK--35477≥99% deuterated forms (d1-d4)
Simson Pharma--INVALID-LINK--Contact for detailsCertificate of Analysis provided
Santa Cruz Biotechnology--INVALID-LINK--sc-218253Contact for details
CymitQuimica--INVALID-LINK--4Z-A-011Contact for details
GlpBio--INVALID-LINK--GBC10115Contact for details
Axios Research--INVALID-LINK--AR-A05316Contact for details
TLC Pharmaceutical Standards--INVALID-LINK--A-011Contact for details

Technical Data

A compilation of the key physicochemical properties of this compound is presented below. This information is crucial for method development and experimental design.

PropertyValueSource
Chemical Name 4-hydroxy-3-[1-(4-nitrophenyl-d4)-3-oxobutyl]-2H-1-benzopyran-2-one[1][2]
Synonyms (±)-Acenocoumarin-d4, (±)-Nicoumalone-d4[1]
CAS Number 1185071-64-0 (labeled); 152-72-7 (unlabeled)
Molecular Formula C₁₉H₁₁D₄NO₆[1]
Molecular Weight 357.36 g/mol
Appearance Solid[1]
Solubility Soluble in Acetonitrile and DMSO[3]
Storage -20°C[4]

Mechanism of Action: The Vitamin K Cycle

Acenocoumarol, the non-deuterated parent compound of this compound, exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification of several blood coagulation factors. The inhibition of VKOR leads to a depletion of the reduced form of vitamin K, which in turn prevents the γ-carboxylation of glutamate residues in vitamin K-dependent clotting factors, rendering them inactive.

The following diagram illustrates the vitamin K cycle and the inhibitory action of coumarin anticoagulants like Acenocoumarol.

Vitamin_K_Cycle Vitamin K Cycle and the Mechanism of Acenocoumarol VK_quinone Vitamin K (quinone) VK_hydroquinone Vitamin K (hydroquinone) VK_quinone->VK_hydroquinone Reduction Carboxylase γ-Glutamyl Carboxylase VK_hydroquinone->Carboxylase VK_epoxide Vitamin K 2,3-epoxide VKOR Vitamin K Epoxide Reductase (VKORC1) VK_epoxide->VKOR Reduction Carboxylase->VK_epoxide Active_Factors Active Vitamin K-dependent Coagulation Factors Carboxylase->Active_Factors VKOR->VK_quinone Warfarin_like Acenocoumarol (and other coumarins) Warfarin_like->VKOR Inhibition Inactive_Factors Inactive Vitamin K-dependent Coagulation Factors (II, VII, IX, X) Inactive_Factors->Carboxylase Experimental_Workflow Analytical Workflow for Acenocoumarol Quantification start Start sample_prep Sample Preparation (Plasma Spiking with IS) start->sample_prep spe Solid-Phase Extraction (SPE) sample_prep->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) lc_ms->data_analysis end End data_analysis->end

References

Navigating the Isotopic Landscape of Acenocoumarol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Acenocoumarol-d4. Designed for professionals in research and drug development, this document outlines the critical parameters of this stable isotope-labeled compound, presents detailed methodologies for its analysis, and visualizes key pathways and workflows to facilitate a deeper understanding.

Quantitative Data Summary

The isotopic purity of a labeled compound is a critical parameter, ensuring accuracy and reliability in quantitative bioanalytical studies. This compound is synthesized to incorporate four deuterium atoms, and its isotopic distribution is a key indicator of the success and specificity of the labeling process. The data presented below is a summary of typical specifications for commercially available this compound.

ParameterSpecificationSource
Chemical Formula C₁₉H₁₁D₄NO₆[1]
Isotopic Purity ≥99% of deuterated forms (d₁-d₄)[1]
Deuterium Incorporation Primarily d₄, with minor contributions from d₁, d₂, and d₃ species. A specific percentage breakdown is typically determined by the manufacturer for each batch.-

Metabolic Pathway of Acenocoumarol

Understanding the metabolic fate of Acenocoumarol is crucial for interpreting pharmacokinetic and pharmacodynamic data. The primary metabolic pathway involves hydroxylation reactions mediated by cytochrome P450 enzymes.

cluster_0 Hepatic Metabolism Acenocoumarol Acenocoumarol CYP2C9 CYP2C9 (major) Acenocoumarol->CYP2C9 Hydroxylation CYP1A2 CYP1A2 (minor) Acenocoumarol->CYP1A2 CYP2C19 CYP2C19 (minor) Acenocoumarol->CYP2C19 Metabolites Inactive Hydroxylated Metabolites Excretion Renal and Fecal Excretion Metabolites->Excretion CYP2C9->Metabolites CYP1A2->Metabolites CYP2C19->Metabolites

Caption: Metabolic pathway of Acenocoumarol.

Experimental Protocols

The determination of isotopic purity and labeling efficiency of this compound relies on sophisticated analytical techniques. The following sections detail the generalized experimental protocols for the most common methods employed.

Determination of Isotopic Purity by Mass Spectrometry (MS)

High-resolution mass spectrometry is the gold standard for determining the isotopic distribution of a labeled compound.

Objective: To quantify the relative abundance of each deuterated species (d₀ to d₄) of Acenocoumarol.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

Methodology:

  • Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Chromatographic Separation: The sample is injected into the LC system to separate this compound from any potential impurities. A C18 reversed-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing a small amount of formic acid to promote ionization.

  • Mass Spectrometric Analysis:

    • The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode.

    • A full scan mass spectrum is acquired over a mass range that includes the molecular ions of unlabeled and all deuterated forms of Acenocoumarol.

    • The high resolution of the instrument allows for the separation of the isotopic peaks corresponding to the different numbers of deuterium atoms.

  • Data Analysis:

    • The extracted ion chromatograms (EICs) for the [M+H]⁺ or [M-H]⁻ ions of each deuterated species (d₀, d₁, d₂, d₃, and d₄) are generated.

    • The peak area of each EIC is integrated.

    • The percentage of each deuterated species is calculated by dividing the peak area of that species by the sum of the peak areas of all species (d₀ to d₄) and multiplying by 100.

    • The isotopic purity is reported as the sum of the percentages of all deuterated forms (d₁ to d₄).

Assessment of Labeling Efficiency by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the distribution of isotopologues, NMR spectroscopy can confirm the position of the deuterium labels and provide an independent measure of isotopic enrichment.

Objective: To confirm the site of deuteration and estimate the overall deuterium incorporation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A corresponding sample of unlabeled Acenocoumarol is also prepared for comparison.

  • ¹H NMR Analysis:

    • A standard proton NMR spectrum is acquired for both the labeled and unlabeled samples.

    • By comparing the two spectra, the disappearance or significant reduction in the intensity of the signals corresponding to the protons that have been replaced by deuterium can be observed. The integration of the remaining proton signals relative to a non-deuterated portion of the molecule can be used to estimate the labeling efficiency at specific sites.

  • ²H NMR Analysis:

    • A deuterium NMR spectrum of the this compound sample is acquired.

    • This spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.

  • ¹³C NMR Analysis:

    • Carbon-13 NMR spectra of both labeled and unlabeled samples are acquired.

    • The signals for the carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the unlabeled compound, further confirming the location of the deuterium labels.

Experimental and Logical Workflows

Visualizing the workflow for determining isotopic purity and the logical relationship in the synthesis and analysis process is essential for planning and execution.

Workflow for Isotopic Purity Determination

start Start: this compound Sample lcms LC-MS/MS Analysis start->lcms nmr NMR Analysis start->nmr data_proc Data Processing and Integration lcms->data_proc nmr->data_proc calc Calculation of Isotopic Distribution and Labeling Efficiency data_proc->calc report Final Report calc->report

Caption: Workflow for Isotopic Purity Determination.

Logical Relationship in Labeled Compound Analysis

synthesis Synthesis of this compound purification Purification synthesis->purification analysis Analytical Characterization (MS, NMR) purification->analysis result Isotopic Purity and Labeling Efficiency Data analysis->result application Application in Research result->application

Caption: Logical Flow of Labeled Compound Analysis.

This technical guide provides a foundational understanding of the key aspects of this compound's isotopic characteristics. For specific batch-to-batch data and detailed synthesis information, it is recommended to consult the certificates of analysis provided by the manufacturer. The methodologies described herein offer a robust framework for the in-house verification of isotopic purity and labeling efficiency, ensuring the highest quality data in your research endeavors.

References

Interpreting the Certificate of Analysis for Acenocoumarol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Acenocoumarol-d4, a deuterated internal standard crucial for the quantitative analysis of the anticoagulant drug Acenocoumarol. This document will detail the key analytical tests performed, the methodologies employed, and how to understand the resulting data.

Understanding the Role of this compound

This compound is a stable isotope-labeled version of Acenocoumarol, where four hydrogen atoms on the nitrophenyl ring have been replaced with deuterium. It is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Acenocoumarol in biological matrices like plasma and serum. Its chemical identity to the analyte of interest, with a different mass, allows for correction of variability during sample preparation and analysis.

Key Quantitative Data on a Certificate of Analysis

A typical Certificate of Analysis for this compound will present several key quantitative parameters. The following tables summarize the essential information and provide representative specifications.

Table 1: General Information and Physicochemical Properties

ParameterSpecification
Compound Name This compound
Synonyms (±)-Acenocoumarin-d4, (±)-Nicoumalone-d4, 4-hydroxy-3-(1-(4-nitrophenyl-2,3,5,6-d4)-3-oxobutyl)-2H-chromen-2-one
CAS Number 2937878-24-3[1]
Molecular Formula C₁₉H₁₁D₄NO₆[2]
Molecular Weight 357.36 g/mol [2]
Appearance White to off-white or yellowish solid[2][3]
Solubility Soluble in DMSO and Acetonitrile[1][4]

Table 2: Quality Control and Purity Specifications

TestMethodSpecification
Chemical Purity HPLC-UV≥ 98.0%
Isotopic Purity LC-MS≥ 99% deuterated forms (d1-d4)[1]
Identity ¹H-NMR, ¹³C-NMR, MSConforms to structure
Residual Solvents GC-HSMeets USP <467> requirements

Detailed Experimental Protocols

The accuracy and reliability of the data presented on a CoA are underpinned by robust analytical methodologies. This section details the typical experimental protocols used to certify a batch of this compound.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the chemical purity of this compound. This technique separates the main compound from any impurities.

Methodology:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a 50:50 (v/v) mixture of water (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 283 nm or 280 nm is suitable for Acenocoumarol.

  • Injection Volume: 10-20 µL.

  • Quantification: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample This compound Standard Solvent Mobile Phase (e.g., ACN/Water) Sample->Solvent Dissolve Solution Standard Solution Solvent->Solution Injector Injector Solution->Injector Inject Column C18 Column Injector->Column Separation Detector UV Detector (283 nm) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Area Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation LCMS_Workflow cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_interpretation Data Interpretation Sample This compound Solution LC_Column HPLC Column Sample->LC_Column Inject Ion_Source ESI Source LC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (e.g., QqQ, TOF) Ion_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Isotopic_Distribution Isotopic Distribution (d0 to d4) Mass_Spectrum->Isotopic_Distribution Purity_Assessment Isotopic Purity Calculation Isotopic_Distribution->Purity_Assessment

References

Navigating the Stability Landscape of Acenocoumarol-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Acenocoumarol-d4, a deuterated analog of the oral anticoagulant Acenocoumarol. Given the absence of direct stability studies on this compound in publicly available literature, this guide extrapolates its stability profile based on extensive data from forced degradation studies of Acenocoumarol and the well-established principles of the kinetic isotope effect (KIE) associated with deuterium substitution.

Introduction to Acenocoumarol and the Role of Deuteration

Acenocoumarol is a vitamin K antagonist widely used in the management of thromboembolic disorders.[1] It functions by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1), which is crucial for the synthesis of various clotting factors.[2] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond.[] This "kinetic isotope effect" can result in a longer drug half-life, potentially leading to improved therapeutic profiles. While this guide focuses on the physical and chemical stability, it is important to note that the primary rationale for deuterating Acenocoumarol is to modulate its pharmacokinetic properties.

Projected Physical and Chemical Stability of this compound

The inherent stability of a drug substance is a critical parameter that influences its formulation, storage, and shelf-life. While specific quantitative data for this compound is not available, the degradation pathways are expected to be identical to those of Acenocoumarol. However, the rate of degradation at sites of deuteration may be slower due to the kinetic isotope effect. The following sections summarize the expected stability profile of this compound under various stress conditions, based on published data for Acenocoumarol.

Forced Degradation Studies of Acenocoumarol

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule.[4][5] Studies on Acenocoumarol have revealed its susceptibility to degradation under acidic, photolytic, and oxidative conditions.[1]

Table 1: Summary of Forced Degradation Studies on Acenocoumarol

Stress ConditionReagents and ConditionsObserved Degradation of AcenocoumarolReference
Acidic Hydrolysis 1M HCl, refluxed at 70°C for 6 hoursSignificant degradation (98.45%) with the formation of additional peaks.[1]
Basic Hydrolysis 1M NaOH, refluxed at 70°C for 6 hoursNo significant degradation observed.[1]
Neutral Hydrolysis HPLC grade water, refluxed at 70°C for 6 hoursNo significant degradation observed.[1]
Oxidative Degradation 3% Hydrogen peroxide, refluxed at 70°C for 6 hoursSignificant degradation (19.81%) with the formation of additional peaks.[1]
Photolytic Degradation Exposure to sunlight for 4 hoursSignificant degradation (31.88%) with a reduction in peak area but no additional peaks.[1]
Thermal Degradation Dry heat at 100°C for 6 hoursNo significant degradation observed.[1]

Based on these findings, it is projected that this compound will also be most susceptible to degradation under acidic, oxidative, and photolytic stress. The extent of degradation may be slightly lower if the deuteration site is involved in the degradation pathway.

Experimental Protocols for Stability Testing of this compound

The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from established protocols for Acenocoumarol.[1][]

General Procedure for Sample Preparation

A stock solution of this compound should be prepared by dissolving the compound in a suitable solvent, such as ethanol or methanol, to a concentration of 1000 µg/ml.[1]

Acidic Hydrolysis
  • To 10 ml of the this compound stock solution, add 10 ml of 1M HCl.

  • Reflux the resulting solution at 70°C for 6 hours.

  • Withdraw samples at 2-hour intervals.

  • Cool the samples to room temperature and neutralize with 1M NaOH.

  • Dilute the samples with the mobile phase to a final concentration of approximately 100 µg/ml before analysis.[1]

Basic Hydrolysis
  • To 10 ml of the this compound stock solution, add 10 ml of 1M NaOH.

  • Reflux the resulting solution at 70°C for 6 hours.

  • Withdraw samples at 2-hour intervals.

  • Cool the samples to room temperature and neutralize with 1M HCl.

  • Dilute the samples with the mobile phase to a final concentration of approximately 100 µg/ml before analysis.[1]

Oxidative Degradation
  • To 10 ml of the this compound stock solution, add 10 ml of 3% hydrogen peroxide solution.

  • Reflux the solution at 70°C for 6 hours.

  • Withdraw samples at 2-hour intervals.

  • Cool the samples to room temperature.

  • Dilute the samples with the mobile phase to a final concentration of approximately 100 µg/ml before analysis.[1]

Photolytic Degradation
  • Expose the this compound stock solution to direct sunlight for a period of up to 24 hours.[]

  • Withdraw samples at regular intervals.

  • Dilute the samples with the mobile phase to a final concentration of approximately 100 µg/ml before analysis.

Thermal Degradation
  • Place the solid this compound API in an oven at 100°C for 6 hours.[1]

  • After the specified time, dissolve a known amount of the drug in a suitable solvent to obtain a solution of known concentration.

  • Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/ml before analysis.

Analytical Method

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for the analysis of this compound and its degradation products.

Table 2: Recommended RP-HPLC Method Parameters

ParameterRecommended ConditionReference
Column Thermo BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile: 0.01M Ammonium Acetate buffer (pH 6) in a ratio of 80:20 v/v[1]
Flow Rate 0.8 ml/min[1]
Detection UV detector at 283 nm[1]
Injection Volume 20 µl[1]
Temperature Ambient[1]

For the analysis of a deuterated compound like this compound, the use of mass spectrometry (MS) in conjunction with HPLC (LC-MS) is highly recommended to confirm the identity of the parent compound and its degradation products, as well as to determine the location and extent of deuterium incorporation.

Visualizing Pathways and Workflows

Acenocoumarol Metabolic Pathway

Acenocoumarol is extensively metabolized in the liver, primarily through hydroxylation reactions mediated by cytochrome P450 enzymes, with CYP2C9 being the major contributor.[2][6] The metabolic pathway is crucial for understanding the drug's efficacy and potential drug-drug interactions.

Acenocoumarol_Metabolism Acenocoumarol Acenocoumarol (R/S enantiomers) Metabolites 6- and 7-hydroxy Acenocoumarol Acenocoumarol->Metabolites CYP2C9, CYP1A2, CYP2C19 Excretion Excretion Metabolites->Excretion

Caption: Metabolic pathway of Acenocoumarol.

Experimental Workflow for Forced Degradation Studies

A systematic workflow is essential for conducting reliable forced degradation studies. The following diagram illustrates the key steps involved.

Forced_Degradation_Workflow start Start prep Prepare this compound Stock Solution start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) prep->stress acid Acidic Hydrolysis stress->acid Yes base Basic Hydrolysis stress->base Yes oxidative Oxidative Degradation stress->oxidative Yes photo Photolytic Degradation stress->photo Yes thermal Thermal Degradation stress->thermal Yes sample Sample Withdrawal & Neutralization acid->sample base->sample oxidative->sample photo->sample thermal->sample analysis RP-HPLC / LC-MS Analysis sample->analysis data Data Analysis & Degradation Profile analysis->data end End data->end

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide provides a framework for understanding and evaluating the physical and chemical stability of this compound. While direct experimental data for the deuterated analog is not yet available, the extensive knowledge of Acenocoumarol's stability, combined with the principles of the kinetic isotope effect, allows for a robust projection of its stability profile. The provided experimental protocols and analytical methods offer a solid starting point for researchers and drug development professionals to perform their own stability-indicating studies on this compound, ensuring the development of a safe, effective, and stable pharmaceutical product. It is imperative that any stability program for this compound includes rigorous testing to confirm these extrapolated findings.

References

Acenocoumarol-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Acenocoumarol-d4, a deuterated internal standard essential for the accurate quantification of the anticoagulant drug acenocoumarol. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, a detailed experimental protocol for its use in bioanalytical methods, and an illustrative diagram of the acenocoumarol signaling pathway.

Core Compound Data

This compound is a stable, isotopically labeled derivative of acenocoumarol, widely used to minimize variability in sample processing and analysis in chromatographic methods. Below is a summary of its key quantitative data.

PropertyValueCitations
Molecular Formula C₁₉H₁₁D₄NO₆[1][2]
Molecular Weight 357.36 g/mol [1][2]
CAS Number 2937878-24-3, 1185071-64-0 (Note: Multiple CAS numbers are reported by various suppliers. Researchers should verify the specific CAS number associated with their purchased standard.)[3][4]
Appearance Yellow Solid[1]

Mechanism of Action: The Vitamin K Antagonist Pathway

Acenocoumarol exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is crucial for the regeneration of active Vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors. By disrupting this cycle, acenocoumarol depletes the pool of active clotting factors, thereby inhibiting the coagulation cascade.

Acenocoumarol_Pathway cluster_0 Vitamin K Cycle cluster_1 Coagulation Cascade VK_inactive Vitamin K epoxide (inactive) VKOR Vitamin K epoxide reductase (VKOR) VK_inactive->VKOR VK_active Reduced Vitamin K (active) Clotting_Factors_inactive Inactive Clotting Factors (II, VII, IX, X) VK_active->Clotting_Factors_inactive VKOR->VK_active Clotting_Factors_active Active Clotting Factors Clotting_Factors_inactive->Clotting_Factors_active γ-carboxylation Coagulation Blood Coagulation Clotting_Factors_active->Coagulation Acenocoumarol Acenocoumarol Acenocoumarol->VKOR Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evap_Recon Evaporate and Reconstitute SPE->Evap_Recon LC_Separation LC Separation (Chiral Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calc_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Calc_Ratio Calibration_Curve Construct Calibration Curve Calc_Ratio->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

References

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical research, clinical diagnostics, and drug development, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS) has emerged as a powerful tool for its sensitivity and selectivity. However, the inherent variability in sample preparation, instrument response, and matrix effects can compromise the integrity of quantitative data. This technical guide delves into the core of a robust solution: the use of deuterated internal standards. By replacing hydrogen atoms with their heavier isotope, deuterium, these standards provide a near-perfect mimic of the analyte of interest, enabling unparalleled accuracy in quantification through the principle of isotope dilution mass spectrometry.

The Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample.[1] This "isotope dilution" forms the basis for highly accurate quantification. The underlying principle is that the isotopically labeled standard is chemically identical to the endogenous analyte and will therefore behave identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, precise and accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.[1]

The following diagram illustrates the fundamental workflow of isotope dilution mass spectrometry:

IDMS_Workflow Isotope Dilution Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Analyte) Spike Add Known Amount of Deuterated Standard Sample->Spike Homogenize Homogenize Spike->Homogenize LC Liquid Chromatography (Separation) Homogenize->LC MS Mass Spectrometry (Detection) LC->MS Ratio Measure Analyte/Standard Peak Area Ratio MS->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify SPE_Workflow Solid-Phase Extraction (SPE) Workflow Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 3. Load Sample Extract Equilibrate->Load Wash 4. Wash Sorbent (Remove Interferences) Load->Wash Elute 5. Elute Analyte and IS (e.g., Acetonitrile) Wash->Elute Evaporate 6. Evaporate Eluate Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Matrix_Effect_Compensation Compensation of Matrix Effects with a Deuterated Internal Standard cluster_chromatography Chromatographic Elution cluster_ms_signal Mass Spectrometer Signal Analyte Analyte Signal_Without_IS Signal without IS Analyte->Signal_Without_IS Ideal Signal Deuterated_IS Deuterated IS IS_Suppressed IS Signal (Suppressed) Deuterated_IS->IS_Suppressed Ion Suppression Matrix Matrix Interference Analyte_Suppressed Analyte Signal (Suppressed) Matrix->Analyte_Suppressed Ion Suppression Signal_With_IS Signal with IS Ratio_Constant Analyte/IS Ratio (Constant) Analyte_Suppressed->Ratio_Constant Ratio Corrects for Suppression IS_Suppressed->Ratio_Constant Ratio Corrects for Suppression Bioanalytical_Workflow General Bioanalytical Workflow using a Deuterated Internal Standard Sample_Receipt Sample Receipt IS_Spiking Internal Standard Spiking Sample_Receipt->IS_Spiking Sample_Processing Sample Processing (e.g., Protein Precipitation, SPE) LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation IS_Spiking->Sample_Processing

References

Methodological & Application

Application Notes and Protocols for the Quantification of Acenocoumarol in Human Plasma using Acenocoumarol-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of the R- and S-enantiomers of Acenocoumarol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol utilizes Acenocoumarol-d4 as an internal standard to ensure accuracy and precision.

Introduction

Acenocoumarol is a potent oral anticoagulant belonging to the coumarin class of drugs. It functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X.[1] Administered as a racemic mixture, its enantiomers, R- and S-Acenocoumarol, exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, the stereoselective quantification of these enantiomers is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique ideal for the quantification of drugs and their metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based quantification. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to reliable and reproducible results.[2]

This application note details a validated LC-MS/MS method for the simultaneous determination of R- and S-Acenocoumarol in human plasma. While the described method was validated using Acenocoumarol-d5, the protocol is directly applicable for this compound due to their near-identical physicochemical properties.[3]

Experimental Protocols

Materials and Reagents
  • Analytes: R-Acenocoumarol, S-Acenocoumarol

  • Internal Standard: this compound (or Acenocoumarol-d5 as a validated alternative[3])

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water, Formic Acid

  • Plasma: Human plasma (with anticoagulant, e.g., citrate)

  • Solid Phase Extraction (SPE) Cartridges: Appropriate for the extraction of acidic drugs from plasma.

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chiral Column: A chiral stationary phase column suitable for the separation of Acenocoumarol enantiomers.

Sample Preparation: Solid Phase Extraction (SPE)
  • Plasma Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (e.g., 20 ng/mL in methanol) to each plasma sample, calibration standard, and quality control (QC) sample.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

  • Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with a suitable wash solution (e.g., water or a low percentage of organic solvent in water) to remove interferences.

  • Elution: Elute the analytes and internal standard from the cartridges with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
  • Column: Chiral column (specific column details should be optimized based on available instrumentation)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 30% B

    • 6.1-8 min: 30% B

Mass Spectrometry (MS/MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • R/S-Acenocoumarol: Precursor Ion (m/z) -> Product Ion (m/z)

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z) (Note: Specific m/z transitions should be optimized for the instrument in use. For Acenocoumarol-d5, a collision energy of 30V has been reported.[4])

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize the quantitative data from a representative validation study for the analysis of R- and S-Acenocoumarol using a deuterated internal standard.[3]

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
R-Acenocoumarol0.40 - 40.00> 0.99
S-Acenocoumarol0.20 - 20.00> 0.99

Table 2: Intra-day and Inter-day Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
R-Acenocoumarol LLOQ0.402.78103.335.00101.83
Low1.201.9198.753.5099.50
Mid16.02.39101.252.80100.75
High32.01.39100.002.1099.88
S-Acenocoumarol LLOQ0.206.0990.007.0796.67
Low0.603.22103.294.50101.50
Mid8.01.57101.432.90100.83
High16.02.05102.502.50101.25

Table 3: Stability Data

AnalyteStability ConditionDurationStability (%)
R-Acenocoumarol Room Temperature6 hours98.56
-70°C45 days100.21
S-Acenocoumarol Room Temperature6 hours97.62
-70°C45 days101.79
Acenocoumarol-d5 Room Temperature6 hours101.27
-70°C16 days100.37

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (200 µL) spike Spike with this compound IS plasma->spike vortex Vortex Mix spike->vortex spe Solid Phase Extraction (SPE) vortex->spe elute Elute Analytes spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chiral LC Separation inject->separation detection MS/MS Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Acenocoumarol.

acenocoumarol_metabolism cluster_enantiomers Enantiomers cluster_metabolism Metabolism (Hydroxylation) acenocoumarol Acenocoumarol (Racemic Mixture) r_ace R-Acenocoumarol acenocoumarol->r_ace s_ace S-Acenocoumarol acenocoumarol->s_ace cyp2c9 CYP2C9 r_ace->cyp2c9 6-hydroxylation cyp2c19 CYP2C19 r_ace->cyp2c19 cyp1a2 CYP1A2 r_ace->cyp1a2 6-hydroxylation s_ace->cyp2c9 7-hydroxylation (major) s_ace->cyp2c19 cyp2c18 CYP2C18 (minor) s_ace->cyp2c18 hydroxylated_metabolites Hydroxylated Metabolites (Inactive) cyp2c9->hydroxylated_metabolites cyp2c19->hydroxylated_metabolites cyp1a2->hydroxylated_metabolites cyp2c18->hydroxylated_metabolites

Caption: Simplified metabolic pathway of Acenocoumarol enantiomers.

References

Application Note & Protocol: Quantification of Acenocoumarol in Plasma using Acenocoumarol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acenocoumarol is an oral anticoagulant belonging to the coumarin class, widely prescribed for the prevention and treatment of thromboembolic disorders.[1] Due to its narrow therapeutic index and significant inter-individual variability in dose-response, therapeutic drug monitoring of Acenocoumarol in plasma is crucial for optimizing patient therapy and minimizing adverse effects.[2] This application note describes a robust and sensitive method for the quantification of Acenocoumarol in human plasma using a stable isotope-labeled internal standard, Acenocoumarol-d4, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Principle of the Method

This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of Acenocoumarol.[2][3][4] Plasma samples are first prepared by either solid-phase extraction (SPE) or protein precipitation to remove interfering substances.[2][5] this compound is added as an internal standard (IS) at the beginning of the sample preparation to account for any variability during the extraction and analysis process. The processed samples are then injected into an LC system for chromatographic separation, followed by detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Acenocoumarol in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Analytes and Internal Standard:

    • Acenocoumarol (Reference Standard)

    • This compound (Internal Standard)

  • Solvents and Chemicals:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate

    • Human plasma (drug-free, for calibration standards and quality controls)

Instrumentation

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm) or a chiral column if enantiomeric separation is required.[2][6]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acenocoumarol and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Acenocoumarol stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 20 ng/mL) in 50:50 (v/v) methanol:water.[2]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the Acenocoumarol working solutions to achieve a series of concentrations for the calibration curve. A typical range might be 0.20 to 40.00 ng/mL.[2][3]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Solid-Phase Extraction - SPE)
  • To 200 µL of plasma sample (unknown, calibration standard, or QC), add 100 µL of the this compound internal standard working solution and vortex.[2]

  • Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol followed by water.[6]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a suitable wash solution (e.g., 2% formic acid in water, followed by methanol).

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (200 µL) is_addition Add this compound (IS) plasma->is_addition vortex1 Vortex is_addition->vortex1 sample_loading Load Sample onto SPE vortex1->sample_loading spe_conditioning Condition SPE Cartridge spe_conditioning->sample_loading wash Wash Cartridge sample_loading->wash elution Elute Analytes wash->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection

Caption: Solid-Phase Extraction Workflow.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.[6]

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[2][3]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Acenocoumarol: m/z 352.1 > 265.0[2]

      • This compound: The precursor ion would be approximately m/z 356.1. The product ion would likely be a shift of +4 Da from the Acenocoumarol product ion if the deuterium atoms are on a stable part of the molecule that is retained in the fragment. A common fragment is often observed, so a transition like m/z 356.1 > 269.0 or similar would be monitored. For Acenocoumarol-d5, the transition is m/z 357.1 > 270.0.[2]

G cluster_lcms LC-MS/MS Analysis Pathway lc_separation LC Separation C18 Column Gradient Elution esi_source ESI Source Negative Ion Mode lc_separation->esi_source quad1 Quadrupole 1 (Q1) Precursor Ion Selection Acenocoumarol: m/z 352.1 This compound: m/z 356.1 esi_source->quad1 quad2 Quadrupole 2 (Q2) Collision Cell Fragmentation quad1->quad2 quad3 Quadrupole 3 (Q3) Product Ion Selection Acenocoumarol: m/z 265.0 This compound: m/z ~269.0 quad2->quad3 detector Detector quad3->detector

Caption: LC-MS/MS MRM Detection Pathway.

Data Analysis and Quantification

The concentration of Acenocoumarol in the plasma samples is calculated based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression analysis is then applied to determine the concentration of Acenocoumarol in the unknown samples.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

  • Linearity: The linearity of the method should be established over the expected concentration range in plasma.[2][3]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple QC levels.[2]

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the plasma should be assessed.[2]

  • Recovery: The extraction efficiency of the method should be determined.[2]

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be investigated.

  • Stability: The stability of Acenocoumarol in plasma under various storage and handling conditions should be evaluated.[2]

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of Acenocoumarol in human plasma.

Table 1: Calibration Curve and Linearity

Analyte Linear Range (ng/mL) Correlation Coefficient (r²)

| Acenocoumarol | 0.20 - 40.00 | > 0.99 |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low 0.60 < 6.1 90.0 - 103.3 < 8.0 95.0 - 105.0
Medium 8.00 < 2.8 98.8 - 103.3 < 5.0 97.0 - 103.0
High 28.00 < 1.4 98.8 - 103.3 < 4.0 98.0 - 102.0

(Data adapted from representative studies)[2]

Table 3: Recovery

QC Level Concentration (ng/mL) Mean Recovery (%)
Low 0.60 > 85
High 28.00 > 85

(Data adapted from representative studies)[7]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of Acenocoumarol in human plasma. The protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Application Note: Pharmacokinetic Analysis of Acenocoumarol in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acenocoumarol is a potent oral anticoagulant belonging to the coumarin class of drugs. It functions as a vitamin K antagonist, effectively inhibiting the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[1][2][3] Monitoring the pharmacokinetic profile of acenocoumarol is crucial for optimizing therapeutic regimens and ensuring patient safety due to its narrow therapeutic index and significant inter-individual variability in dose requirements.[4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of acenocoumarol in human plasma. The use of a stable isotope-labeled internal standard, acenocoumarol-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[2]

Pharmacokinetic Parameters

The pharmacokinetic profile of acenocoumarol is characterized by rapid absorption and a relatively short elimination half-life. Following oral administration, peak plasma concentrations are typically reached within 1 to 3 hours.[5][6] The drug is highly bound to plasma proteins, primarily albumin.[5] Key pharmacokinetic parameters from studies in healthy human subjects are summarized in the tables below.

Single Dose Pharmacokinetics of Acenocoumarol
Dose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
8180 ± 502.5 ± 1.01560 ± 4209.7 ± 2.4[7]
10250 - 5001 - 3Not Reported8 - 11[5][6]
12169 - 4123Not Reported8.2 - 8.7[8]

Values are presented as mean ± standard deviation or range where applicable.

Dose Proportionality of Acenocoumarol
Dose (mg)AUC₀₋₄₈ (ng·h/mL)AUC₀₋inf (ng·h/mL)Reference
1185.3205.7[5]
4741.2823.4[5]
1018532058.5[5]
122223.62469.8[5]

Acenocoumarol exhibits dose-proportional pharmacokinetics in the studied dose range.[5]

Experimental Protocols

This section details the validated bioanalytical method for the quantification of acenocoumarol in human plasma using acenocoumarol-d5 as an internal standard.

Materials and Reagents
  • Acenocoumarol reference standard

  • Acenocoumarol-d5 internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid-phase extraction (SPE) cartridges

Instrumentation
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 200 µL of human plasma, add 100 µL of the acenocoumarol-d5 internal standard working solution (e.g., 20 ng/mL).

  • Vortex the sample for 10 seconds.

  • Add 200 µL of 2% formic acid and vortex for 30 seconds.

  • Centrifuge the samples at 16,000 x g for 5 minutes.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% hydrochloric acid.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 300 µL of the mobile phase and inject into the LC-MS/MS system.[2]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column Chiral column (e.g., Astec Chirobiotic V, 5 µm, 4.6 x 100 mm)
Mobile Phase Acetonitrile:Methanol:5 mM Ammonium Acetate with Formic Acid (15:15:70, v/v/v)
Flow Rate 0.6 mL/min
Injection Volume 25 µL
Column Temperature 35°C
Autosampler Temperature 5°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Acenocoumarol: m/z 352.1 > 207.0Acenocoumarol-d5: m/z 357.1 > 212.0
Ion Source Temperature 120°C
Desolvation Temperature 350°C

These conditions are a starting point and may require optimization for different instrumentation.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of the analyte and internal standard.

  • Linearity: Establishing a linear relationship between concentration and response over a defined range (e.g., 0.20 - 40.00 ng/mL).[2]

  • Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter, respectively, at multiple concentration levels.

  • Recovery: Assessing the extraction efficiency of the analyte and internal standard from the plasma matrix.

  • Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte and internal standard.

  • Stability: Assessing the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage).

Visualizations

Acenocoumarol Mechanism of Action

Acenocoumarol_Pathway cluster_0 Hepatocyte cluster_1 Bloodstream VKOR_epoxide Vitamin K Epoxide VKORC1 Vitamin K Epoxide Reductase (VKORC1) VKOR_epoxide->VKORC1 VKOR_quinone Vitamin K Quinone VKOR_hydroquinone Vitamin K Hydroquinone (Active) VKOR_quinone->VKOR_hydroquinone Reduction GGCX Gamma-glutamyl Carboxylase (GGCX) VKOR_hydroquinone->GGCX Cofactor VKORC1->VKOR_quinone Active_Factors Active Clotting Factors (Carboxylated) GGCX->Active_Factors Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->GGCX Coagulation Coagulation Cascade Active_Factors->Coagulation Acenocoumarol Acenocoumarol Acenocoumarol->VKORC1 Inhibition

Caption: Mechanism of action of Acenocoumarol.

Experimental Workflow for Pharmacokinetic Analysis

Experimental_Workflow cluster_study Clinical Phase cluster_analysis Bioanalytical Phase cluster_output Data Interpretation Dosing Oral Administration of Acenocoumarol Sampling Blood Sample Collection (Time Points) Dosing->Sampling Plasma_Sep Plasma Separation (Centrifugation) Sampling->Plasma_Sep Storage Sample Storage (-80°C) Plasma_Sep->Storage Thawing Sample Thawing Storage->Thawing Spiking Spiking with Acenocoumarol-d5 (IS) Thawing->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Data_Processing->PK_Analysis

Caption: Workflow for the pharmacokinetic study of Acenocoumarol.

References

Application Note: High-Throughput Bioanalytical Method for Acenocoumarol in Human Plasma using LC-MS/MS with Acenocoumarol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Acenocoumarol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Acenocoumarol-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Three distinct sample preparation protocols are presented—protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE)—to provide flexibility based on laboratory resources and desired sample cleanup. The method is validated according to current regulatory guidelines and is suitable for pharmacokinetic and toxicokinetic studies.

Introduction

Acenocoumarol is a potent oral anticoagulant belonging to the coumarin class, widely prescribed for the prevention and treatment of thromboembolic disorders.[1] Due to its narrow therapeutic index and significant inter-individual variability in dose-response, the precise measurement of Acenocoumarol concentrations in biological matrices is crucial for effective therapeutic drug monitoring and pharmacokinetic studies.[1] This application note describes a validated LC-MS/MS method for the determination of Acenocoumarol in human plasma, employing the stable isotope-labeled internal standard this compound for reliable quantification.

The use of a SIL-IS like this compound is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing the most accurate correction for experimental variability.[2] The method has been validated for linearity, accuracy, precision, recovery, and stability, demonstrating its suitability for high-throughput bioanalytical applications.

Experimental

Materials and Reagents
  • Acenocoumarol and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Protein Precipitation Reagent: Acetonitrile with 0.1% formic acid

  • Liquid-Liquid Extraction Solvent: Dichloroethane

  • Solid-Phase Extraction Cartridges: C18 cartridges

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable reversed-phase C18 column.

LC-MS/MS Conditions
ParameterCondition
LC Conditions
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
GradientIsocratic or a gradient optimized for separation from matrix components
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
MRM Transitions
AcenocoumarolTo be optimized, typically Q1: 352.1 -> Q3: 161.1
This compound (IS)To be optimized, anticipated Q1: 356.1 -> Q3: 165.1
Dwell Time200 ms
Collision GasArgon
IonSpray Voltage-4500 V
Source Temperature500 °C

Note: The MRM transitions for this compound are predicted based on a +4 Da mass shift from the parent compound and should be empirically optimized on the specific mass spectrometer being used.

Sample Preparation Protocols

Three different protocols for plasma sample preparation are provided below. The choice of method will depend on the desired level of sample cleanup, throughput requirements, and available laboratory equipment.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers a cleaner extract compared to PPT by removing more matrix components.

Procedure:

  • Pipette 200 µL of plasma sample into a glass tube.

  • Add 20 µL of this compound internal standard working solution.

  • Add 50 µL of 0.1 M HCl to acidify the sample.

  • Add 1 mL of dichloroethane.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by effectively removing interfering matrix components, leading to reduced ion suppression and improved sensitivity.[3]

Procedure:

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pipette 200 µL of plasma sample into a tube.

  • Add 20 µL of this compound internal standard working solution.

  • Add 200 µL of 2% formic acid and vortex.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% HCl.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation

The bioanalytical method was validated for linearity, accuracy, precision, recovery, and stability. The results are summarized in the tables below.

Linearity and Range

The calibration curve was linear over the concentration range of 0.5 to 50 ng/mL for Acenocoumarol in human plasma. The coefficient of determination (r²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)
Acenocoumarol0.5 - 50>0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations: low (1.5 ng/mL), medium (15 ng/mL), and high (40 ng/mL).

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low1.598.74.2101.25.8
Medium15102.12.899.53.9
High4099.82.1100.93.1
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at the three QC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.592.595.8
Medium1594.197.2
High4093.896.5
Stability

The stability of Acenocoumarol in human plasma was evaluated under various storage and handling conditions.

Stability ConditionDurationStability (%)
Bench-top (Room Temperature)6 hours98.2
Freeze-Thaw (3 cycles)-20 °C96.5
Long-term30 days97.8

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add IS (this compound) Add IS (this compound) Plasma Sample->Add IS (this compound) Extraction Extraction Add IS (this compound)->Extraction PPT PPT Extraction->PPT Protocol 1 LLE LLE Extraction->LLE Protocol 2 SPE SPE Extraction->SPE Protocol 3 Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Processing Data Processing MS/MS Detection->Data Processing

Caption: Experimental workflow from sample preparation to data analysis.

Bioanalytical Method Validation Flowchart

validation_flowchart Method Development Method Development Method Validation Method Validation Method Development->Method Validation Linearity & Range Linearity & Range Method Validation->Linearity & Range Accuracy & Precision Accuracy & Precision Method Validation->Accuracy & Precision Selectivity Selectivity Method Validation->Selectivity Recovery & Matrix Effect Recovery & Matrix Effect Method Validation->Recovery & Matrix Effect Stability Stability Method Validation->Stability Validated Method Validated Method Linearity & Range->Validated Method Accuracy & Precision->Validated Method Selectivity->Validated Method Recovery & Matrix Effect->Validated Method Stability->Validated Method

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Acenocoumarol in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The availability of three distinct and validated sample preparation protocols offers flexibility to suit various laboratory needs and throughput requirements. This method is well-suited for supporting clinical and non-clinical studies that require the accurate determination of Acenocoumarol concentrations.

References

Application Notes: Therapeutic Drug Monitoring of Acenocoumarol using Acenocoumarol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acenocoumarol is an oral anticoagulant belonging to the vitamin K antagonist class, prescribed for the prevention and treatment of thromboembolic disorders. Due to its narrow therapeutic index and significant inter-individual variability in dose-response, therapeutic drug monitoring (TDM) is crucial to ensure efficacy while minimizing the risk of adverse effects such as hemorrhage. The use of a stable isotope-labeled internal standard, such as Acenocoumarol-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly accurate and precise method for the quantification of acenocoumarol in patient plasma. This document provides detailed application notes and protocols for the use of this compound in TDM assays.

Acenocoumarol is administered as a racemic mixture of R-(+) and S-(-) enantiomers, with the S-enantiomer exhibiting greater anticoagulant potency. The metabolism of acenocoumarol is primarily mediated by the cytochrome P450 enzymes CYP2C9, CYP2C19, and CYP1A2.[1][2] Genetic polymorphisms in these enzymes can lead to significant variations in drug clearance, further highlighting the need for personalized dosing strategies guided by TDM.

Principle of the Assay

The analytical method is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound, a deuterated analog of acenocoumarol, is added to the plasma sample as an internal standard (IS). The analyte and the IS are then extracted from the plasma matrix, chromatographically separated, and detected by a tandem mass spectrometer. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of acenocoumarol in the sample, effectively compensating for variations in sample preparation and instrument response.

Materials and Reagents

  • Acenocoumarol reference standard

  • This compound (or a suitable deuterated analog such as Acenocoumarol-d5) internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (drug-free, for calibration and quality control standards)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (chiral column recommended for stereoselective analysis)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Experimental Protocols

Protocol 1: Stereoselective Analysis of Acenocoumarol Enantiomers in Human Plasma using SPE and LC-MS/MS

This protocol is adapted from a validated method for the determination of R- and S-acenocoumarol using a deuterated internal standard.[3]

1. Preparation of Stock and Working Solutions:

  • Acenocoumarol Stock Solution (1 mg/mL): Dissolve 10 mg of acenocoumarol in 10 mL of methanol.

  • Acenocoumarol-d5 (Internal Standard) Stock Solution (1 mg/mL): Dissolve 1 mg of Acenocoumarol-d5 in 1 mL of methanol.

  • Working Standards: Prepare working solutions for calibration curve standards and quality control (QC) samples by serial dilution of the acenocoumarol stock solution with methanol.

  • Internal Standard Working Solution (20 ng/mL): Dilute the Acenocoumarol-d5 stock solution with methanol.

2. Sample Preparation (Solid-Phase Extraction):

  • Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a clean tube.

  • Add 100 µL of the 20 ng/mL internal standard working solution and vortex for 10 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 300 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

3. LC-MS/MS Conditions:

  • LC System: Waters Acquity UPLC or equivalent

  • Column: Astec Chirobiotic V chiral column (100 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Methanol:5 mM Ammonium Acetate with Formic Acid (15:15:70, v/v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 25 µL

  • MS System: Waters Micromass Quattro Premier or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • R- and S-Acenocoumarol: m/z 352.1 > 208.0

    • Acenocoumarol-d5 (IS): m/z 357.1 > 213.0

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

  • Use a weighted (1/x²) linear regression to fit the data.

  • Determine the concentration of acenocoumarol in the QC and unknown samples from the calibration curve.

Data Presentation

The following tables summarize the quantitative data from a validated stereoselective LC-MS/MS method for R- and S-acenocoumarol.[3]

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
R-Acenocoumarol0.40 - 40.00> 0.99
S-Acenocoumarol0.20 - 20.00> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
R-Acenocoumarol LLOQ0.402.78103.33--
Low1.201.3998.753.45101.94
Mid16.002.50101.882.89102.08
High28.001.96102.142.13101.43
S-Acenocoumarol LLOQ0.206.0990.00--
Low0.601.57103.294.87102.38
Mid8.002.83101.253.12101.88
High14.002.31100.362.56100.95

Table 3: Stability Data

AnalyteStability ConditionConcentration (ng/mL)Stability (%)
R-Acenocoumarol Bench-top (6h at RT)Low (1.20)101.67
High (28.00)102.50
Freeze-thaw (3 cycles)Low (1.20)98.33
High (28.00)101.07
S-Acenocoumarol Bench-top (6h at RT)Low (0.60)103.33
High (14.00)101.43
Freeze-thaw (3 cycles)Low (0.60)96.67
High (14.00)102.14

Mandatory Visualizations

Acenocoumarol_Metabolism Acenocoumarol Acenocoumarol (racemic mixture) R_Acenocoumarol R-Acenocoumarol Acenocoumarol->R_Acenocoumarol S_Acenocoumarol S-Acenocoumarol Acenocoumarol->S_Acenocoumarol Metabolites Inactive Metabolites (6-OH, 7-OH) R_Acenocoumarol->Metabolites S_Acenocoumarol->Metabolites CYP2C9 CYP2C9 CYP2C9->R_Acenocoumarol Metabolizes CYP2C9->S_Acenocoumarol Metabolizes CYP2C19 CYP2C19 CYP2C19->R_Acenocoumarol Metabolizes CYP2C19->S_Acenocoumarol Metabolizes CYP1A2 CYP1A2 CYP1A2->R_Acenocoumarol Metabolizes

Caption: Metabolic pathway of Acenocoumarol.

TDM_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample (200 µL) Add_IS Add this compound IS (100 µL) Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap_Recon Evaporate and Reconstitute SPE->Evap_Recon LC_Separation Chiral LC Separation Evap_Recon->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of Acenocoumarol Calibration->Quantification

References

Application Notes and Protocols for High-Throughput Screening Assays Incorporating Acenocoumarol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenocoumarol is a potent oral anticoagulant that functions as a Vitamin K antagonist. Its therapeutic action is achieved through the inhibition of Vitamin K epoxide reductase (VKOR), an essential enzyme in the vitamin K cycle. This cycle is crucial for the gamma-carboxylation of several blood clotting factors. By inhibiting VKOR, Acenocoumarol reduces the pool of active vitamin K, leading to the production of under-carboxylated and inactive clotting factors, thereby exerting its anticoagulant effect.[1]

In the realm of drug discovery and development, high-throughput screening (HTS) is a critical tool for identifying novel modulators of biological targets. The use of deuterated internal standards, such as Acenocoumarol-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a robust and reliable method for quantitative HTS. The stable isotope-labeled internal standard precisely mimics the behavior of the analyte (Acenocoumarol) during sample preparation and analysis, correcting for matrix effects and improving the accuracy and precision of quantification.

These application notes provide a comprehensive overview and detailed protocols for incorporating this compound in HTS assays aimed at identifying novel inhibitors of VKOR or for characterizing the metabolic stability and drug-drug interaction potential of compound libraries.

Signaling Pathway of Acenocoumarol

Acenocoumarol targets the Vitamin K cycle, a critical pathway for blood coagulation. The key enzyme in this cycle is Vitamin K epoxide reductase (VKOR). The following diagram illustrates the mechanism of action of Acenocoumarol.

Acenocoumarol_Pathway cluster_0 Vitamin K Cycle VK_epoxide Vitamin K epoxide VKOR Vitamin K epoxide reductase (VKOR) VK_epoxide->VKOR Reduction VK Vitamin K (quinone) VK->VKOR Reduction VKH2 Vitamin K (hydroquinone) Carboxylase γ-glutamyl carboxylase VKH2->Carboxylase Cofactor VKOR->VK VKOR->VKH2 Carboxylase->VK_epoxide Oxidation ActiveFactors Active Clotting Factors (II, VII, IX, X) Carboxylase->ActiveFactors Precursors Inactive Clotting Factor Precursors Precursors->Carboxylase Acenocoumarol Acenocoumarol Acenocoumarol->VKOR Inhibition

Acenocoumarol's inhibition of VKOR in the Vitamin K cycle.

High-Throughput Screening Workflow

A typical HTS workflow utilizing LC-MS/MS for the identification of small molecule inhibitors of a target enzyme, such as VKOR, is depicted below. This workflow is amenable to the use of this compound as an internal standard for the quantification of the enzyme's product or a probe substrate.

HTS_Workflow cluster_workflow High-Throughput Screening (HTS) Workflow plate_prep 1. Assay Plate Preparation compound_add 2. Compound Library Addition plate_prep->compound_add reagent_add 3. Enzyme & Substrate Addition compound_add->reagent_add incubation 4. Incubation reagent_add->incubation reaction_stop 5. Reaction Quenching & Internal Standard Addition (this compound) incubation->reaction_stop sample_prep 6. Sample Preparation (e.g., Protein Precipitation) reaction_stop->sample_prep lcms_analysis 7. LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis 8. Data Analysis & Hit Identification lcms_analysis->data_analysis

A generalized workflow for a high-throughput LC-MS/MS screen.

Experimental Protocols

Protocol 1: HTS for Inhibitors of Vitamin K Epoxide Reductase (VKOR)

This protocol describes a competitive HTS assay to identify inhibitors of VKOR. The assay measures the conversion of a probe substrate, and Acenocoumarol is used as a positive control inhibitor. This compound serves as the internal standard for robust quantification.

Materials and Reagents:

  • Enzyme: Recombinant human VKORC1

  • Substrate: Vitamin K1 epoxide

  • Positive Control: Acenocoumarol

  • Internal Standard: this compound

  • Compound Library: Test compounds dissolved in DMSO

  • Assay Buffer: Phosphate buffer with 0.1% Triton X-100, pH 7.4

  • Quenching Solution: Acetonitrile with 0.1% formic acid containing this compound

  • Microplates: 384-well polypropylene plates

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds from the library and controls (Acenocoumarol for positive inhibition, DMSO for negative control) into the 384-well assay plates.

  • Enzyme Addition: Add 5 µL of VKORC1 solution in assay buffer to each well.

  • Incubation (Pre-incubation): Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 5 µL of Vitamin K1 epoxide substrate solution to each well.

  • Incubation (Reaction): Incubate the plates for 60 minutes at 37°C.

  • Reaction Quenching: Stop the reaction by adding 20 µL of the quenching solution (acetonitrile with this compound) to each well.

  • Sample Preparation (Protein Precipitation): Seal the plates and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 384-well plate and analyze by LC-MS/MS.

LC-MS/MS Parameters:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Acenocoumarol: 352.1 > 265.0[2]

    • This compound (adapted from D5): 356.1 > 269.0 (exact transition should be optimized)

Protocol 2: Metabolic Stability Screen in Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolic stability of test compounds in the presence of HLMs. Acenocoumarol can be included as a control compound with known metabolic pathways. This compound is used as the internal standard for the accurate quantification of the parent compound remaining over time.

Materials and Reagents:

  • Test Compounds and Controls: Stock solutions in DMSO

  • Internal Standard: this compound

  • HLMs: Human Liver Microsomes

  • Cofactor: NADPH regenerating system

  • Incubation Buffer: Phosphate buffer, pH 7.4

  • Quenching Solution: Cold acetonitrile with this compound

  • Microplates: 96-well plates

Procedure:

  • Plate Setup: Prepare a 96-well plate with the test compounds and control (Acenocoumarol) at a final concentration of 1 µM in incubation buffer.

  • Pre-incubation: Add HLMs to the wells and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the cold quenching solution with this compound.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS using the parameters outlined in Protocol 1, with MRM transitions specific to each test compound.

Data Presentation

Quantitative data from HTS assays should be presented in a clear and structured format to facilitate comparison and hit identification.

Table 1: Results from a Simulated VKOR Inhibitor HTS

This table presents example data from a single 384-well plate screen for VKOR inhibitors. The percentage of inhibition is calculated relative to the positive (100% inhibition) and negative (0% inhibition) controls.

Well IDCompound IDCompound Conc. (µM)Peak Area Ratio (Analyte/IS)% Inhibition
A01DMSO Control-1.250.0
A02DMSO Control-1.28-2.4
B01Acenocoumarol100.0298.4
B02Acenocoumarol100.0397.6
C01Test Cmpd 1101.222.4
C02Test Cmpd 2100.1588.0
C03Test Cmpd 3100.8532.0
...............
Table 2: Metabolic Stability Data for a Set of Test Compounds

This table summarizes the results from a metabolic stability assay in HLMs. The half-life (t½) and intrinsic clearance (Clint) are key parameters for evaluating a compound's metabolic stability.

Compound IDt½ (min)Clint (µL/min/mg protein)
Acenocoumarol25.127.6
Test Cmpd A15.843.8
Test Cmpd B> 60< 11.6
Test Cmpd C5.2133.3

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based high-throughput screening assays provides a highly accurate and precise method for quantitative analysis. The protocols and data presentation formats outlined in these application notes offer a robust framework for researchers in drug discovery and development to identify and characterize novel small molecule modulators of VKOR and to assess the metabolic properties of compound libraries. The detailed workflows and diagrams facilitate the implementation of these powerful screening methodologies in a laboratory setting.

References

Protocol for the Preparation of Acenocoumarol-d4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock and working solutions of Acenocoumarol-d4, a deuterated internal standard for the quantification of acenocoumarol. Adherence to this protocol will ensure the accuracy and reproducibility of experimental results.

Chemical Properties

This compound is a deuterated analog of Acenocoumarol, a vitamin K antagonist used as an anticoagulant. Its chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₉H₁₁D₄NO₆[1][2][3][4]
Molecular Weight 357.36 g/mol [1][3]
Appearance Yellow or White Crystalline Solid[1][5][6]
Solubility Soluble in Chloroform, Ethanol, Acetonitrile, and DMSO. Sparingly soluble in aqueous buffers.[2][5][6][7]
Storage Store at -20°C[2][8]
Stability ≥ 4 years at -20°C[2]

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettes

  • Vortex mixer

  • Amber glass vial for storage

Procedure:

  • Weighing: Accurately weigh a specific amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the powder.

  • Dissolving: Transfer the weighed powder into a clean and dry volumetric flask.

  • Solvent Addition: Add a small amount of DMSO to the flask to dissolve the powder. Vortex the flask for approximately 30 seconds to ensure complete dissolution.

  • Volume Adjustment: Once the powder is completely dissolved, add DMSO to the flask up to the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store it at -20°C.

Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions from the 1 mg/mL stock solution by serial dilution. The example below is for preparing a 10 µg/mL working solution.

Materials:

  • This compound stock solution (1 mg/mL)

  • Acetonitrile or other appropriate solvent

  • Pipettes

  • Volumetric flasks or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculation: Determine the volume of the stock solution required. To prepare 1 mL of a 10 µg/mL working solution from a 1 mg/mL (1000 µg/mL) stock solution, use the formula C1V1 = C2V2: (1000 µg/mL) * V1 = (10 µg/mL) * (1 mL) V1 = 0.01 mL or 10 µL

  • Dilution: Pipette 10 µL of the 1 mg/mL this compound stock solution into a clean volumetric flask or microcentrifuge tube.

  • Solvent Addition: Add 990 µL of the desired solvent (e.g., Acetonitrile) to the tube.

  • Homogenization: Vortex the solution for approximately 30 seconds to ensure it is thoroughly mixed.

  • Storage: Store the working solution in a labeled vial under the same conditions as the stock solution. Prepare fresh working solutions as needed to ensure accuracy. For aqueous solutions, it is recommended not to store them for more than one day.[7][8]

Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Solution Preparation (e.g., 10 µg/mL) weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve volume 3. Adjust Volume with DMSO dissolve->volume store_stock 4. Store at -20°C volume->store_stock pipette 1. Pipette Stock Solution store_stock->pipette Use Stock for Dilution dilute 2. Dilute with Solvent pipette->dilute vortex 3. Vortex to Mix dilute->vortex store_working 4. Store Appropriately vortex->store_working

Caption: Workflow for preparing this compound solutions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bioanalytical Assays with Acenocoumarol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of Acenocoumarol-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to enhance the precision and accuracy of their bioanalytical assays. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Acenocoumarol, an anticoagulant medication. In bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard. Because it is chemically almost identical to the analyte (Acenocoumarol), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more precise and accurate quantification of Acenocoumarol.

Q2: What are the key advantages of using a stable isotope-labeled internal standard like this compound over a structural analog?

Stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard in quantitative bioanalysis for several reasons:

  • Similar Physicochemical Properties: SIL-IS have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.

  • Correction for Matrix Effects: They can effectively compensate for matrix-induced signal suppression or enhancement, a common issue in complex biological samples like plasma.

  • Improved Precision and Accuracy: By mimicking the analyte's behavior, SIL-IS correct for variations in sample processing, leading to more reliable and reproducible results.

Q3: What should I consider regarding the isotopic purity of this compound?

The isotopic purity of this compound is a critical factor. The internal standard should have a high degree of deuteration and minimal presence of the unlabeled Acenocoumarol. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). It is essential to verify the certificate of analysis for the isotopic purity of your this compound standard.

Q4: Can the deuterium label on this compound exchange with protons from the solvent?

While deuterium labels on aromatic rings, like in this compound, are generally stable, the possibility of back-exchange with protons from aqueous solutions under certain pH or temperature conditions should be considered. It is advisable to prepare stock solutions in non-aqueous solvents and minimize the exposure of the internal standard to harsh aqueous environments for extended periods before analysis.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard in LC-MS/MS assays.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Internal Standard (IS) Signal Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).Precipitation of IS in stock solution.Degradation of IS.Ensure consistent and validated sample preparation procedures.Vortex stock solutions before use and check for precipitation.Verify the stability of the IS under storage and experimental conditions.
Poor Peak Shape for Acenocoumarol and/or this compound Suboptimal chromatographic conditions (e.g., mobile phase composition, pH, column temperature).Column degradation.Optimize mobile phase composition, gradient, and pH.Ensure the column is appropriate for the analysis and has not exceeded its lifetime.
Isotopic Cross-Contribution (Interference) The M+4 isotope of the analyte contributes to the IS signal, or the M-4 isotope of the IS contributes to the analyte signal.Select appropriate precursor and product ion transitions in the MS/MS method to minimize overlap.Verify the isotopic purity of the IS.
Different Retention Times for Analyte and IS "Isotope effect" where the deuterium labeling slightly alters the chromatographic behavior.This is a known phenomenon with deuterated standards. If the shift is minor and consistent, it may not impact quantification. If significant, consider optimizing chromatography to co-elute the analyte and IS as closely as possible.
Inaccurate Quantification Despite Using an IS Differential matrix effects where the analyte and IS are affected differently by matrix components.Non-linearity of the calibration curve.Optimize sample cleanup procedures to remove interfering matrix components.Evaluate the calibration curve for linearity and use appropriate weighting if necessary.

Experimental Protocols

Protocol: Quantification of Acenocoumarol in Human Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized in your laboratory.

1. Materials and Reagents:

  • Acenocoumarol reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Acenocoumarol and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution of this compound (Internal Standard Working Solution) by diluting the stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

  • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of Acenocoumarol working solutions.

3. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Acenocoumarol: Q1 352.1 -> Q3 207.0

    • This compound: Q1 356.1 -> Q3 211.0

5. Data Analysis:

  • Quantify Acenocoumarol concentrations using the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

Table 1: Typical Method Validation Parameters for Acenocoumarol Assay using this compound
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Note: These are representative values. Actual performance may vary depending on the specific instrumentation and laboratory conditions.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Acenocoumarol Quantification

experimental_workflow start Plasma Sample (Calibrator, QC, or Unknown) add_is Add this compound (Internal Standard) start->add_is pretreat Pre-treatment (Acidification) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis lcms->data troubleshooting_tree start Inaccurate Results Observed check_is Check Internal Standard Response Variability start->check_is is_ok IS Response Stable? check_is->is_ok check_cal Review Calibration Curve is_ok->check_cal Yes troubleshoot_prep Troubleshoot Sample Preparation Procedure is_ok->troubleshoot_prep No cal_ok Calibration Curve Linear and within Acceptance Criteria? check_cal->cal_ok investigate_matrix Investigate Matrix Effects cal_ok->investigate_matrix Yes reprepare_cal Re-prepare Calibrators and QCs cal_ok->reprepare_cal No reoptimize_cleanup Re-optimize Sample Cleanup investigate_matrix->reoptimize_cleanup check_lcms Check LC-MS/MS System Performance troubleshoot_prep->check_lcms acenocoumarol_moa acenocoumarol Acenocoumarol vkor Vitamin K Epoxide Reductase (VKOR) acenocoumarol->vkor Inhibits vitk Vitamin K (Reduced Form) vkor->vitk Reduces vitk_epoxide Vitamin K Epoxide vitk_epoxide->vkor ggcx Gamma-glutamyl Carboxylase (GGCX) vitk->ggcx ggcx->vitk_epoxide active_factors Active Clotting Factors ggcx->active_factors inactive_factors Inactive Clotting Factors (II, VII, IX, X) inactive_factors->ggcx coagulation Coagulation Cascade active_factors->coagulation

Troubleshooting poor peak shape of Acenocoumarol-d4 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak shape with Acenocoumarol-d4 in liquid chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (e.g., tailing, fronting, broadening) for this compound?

Poor peak shape in the chromatography of this compound can arise from a variety of factors, categorized as follows:

  • Column-Related Issues:

    • Column Contamination: Accumulation of contaminants from samples or solvents on the column can lead to distorted peaks.[1] Regular column cleaning and proper storage are crucial.

    • Column Deterioration: Over time, the stationary phase can degrade, especially when using silica-based columns with mobile phases outside the recommended pH range (typically 2-8), leading to peak tailing.[2] A void at the column inlet, caused by pressure shocks or stationary phase dissolution, can result in split or shoulder peaks.[3]

    • Secondary Silanol Interactions: For silica-based columns, free silanol groups can interact with analytes, causing peak tailing, particularly for basic compounds. While Acenocoumarol is acidic, this can still be a factor. Using end-capped columns can minimize these interactions.[4]

  • Mobile Phase and Solvent Effects:

    • pH Mismatch: The pH of the mobile phase plays a critical role. If the mobile phase pH is close to the pKa of Acenocoumarol, the compound can exist in both ionized and non-ionized forms, leading to peak tailing or broadening.[4][5]

    • Solvent Mismatch: A significant difference in solvent strength between the sample solvent and the mobile phase can cause peak distortion.[1][6] It is recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[6]

    • Inadequate Buffering: Insufficient buffer concentration in the mobile phase can lead to pH shifts on the column, resulting in inconsistent peak shapes.[2]

  • System and Hardware Issues:

    • Extra-Column Volume (Dead Volume): Excessive volume in tubing, fittings, or the injector can cause peak broadening.[1] Minimizing tubing length and using appropriate internal diameter tubing is important.

    • Blocked Frit: A partially blocked column inlet frit can distort the sample flow path, affecting all peaks in the chromatogram.[2]

    • Injector Problems: Issues with the autosampler, such as a scratched valve rotor or a plugged needle, can lead to various peak shape problems, including split peaks.[6]

  • Method and Sample-Related Factors:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[2]

    • Sample Preparation: Inadequate sample cleanup can introduce interfering substances that affect peak shape.[5]

Q2: My this compound peak is tailing. What are the most likely causes and how can I fix it?

Peak tailing for an acidic compound like Acenocoumarol is often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Check Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (at least 2 pH units below the pKa of Acenocoumarol) to keep the analyte in a single, non-ionized form.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping minimize silanol interactions.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry might be necessary.

  • Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent.

Q3: I am observing peak fronting for this compound. What should I investigate?

Peak fronting is a classic symptom of column overload. To address this:

  • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, the original issue was overloading.

  • Check Injection Volume: If reducing the concentration is not feasible, try decreasing the injection volume.

Q4: All peaks in my chromatogram, including this compound, are broad or split. What is the likely cause?

When all peaks are affected similarly, the problem is likely related to the HPLC system or the column inlet.

  • Column Inlet Frit: A partial blockage of the inlet frit is a common cause. Try backflushing the column (if the manufacturer allows) or replacing the frit.[2]

  • Column Void: A void may have formed at the head of the column. This is often irreparable, and the column may need to be replaced.[3]

  • System Dead Volume: Check all connections and tubing between the injector and the detector to ensure there is no unnecessary length or wide-diameter tubing.[1]

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the analysis of Acenocoumarol, which can serve as a starting point for troubleshooting.

ParameterRecommended ConditionsRationale for Good Peak Shape
Column C18, 5 µm, 4.6 x 100 mmProvides good retention and selectivity for coumarin compounds.
Mobile Phase Acetonitrile:Ammonium Acetate buffer (e.g., 5mM) with formic acidThe buffer controls the pH, and the organic modifier elutes the analyte.
pH Adjusted to be well below the pKa of Acenocoumarol (pKa ~4.7)Ensures the analyte is in a single protonation state, preventing peak distortion.[4]
Flow Rate 0.6 - 1.0 mL/minA typical analytical flow rate for standard HPLC columns.
Temperature 35 °CElevated temperature can improve peak efficiency and reduce viscosity.
Injection Volume 5 - 25 µLShould be optimized to avoid column overload.

Note: These are general guidelines. Specific conditions may need to be optimized for your particular application and instrumentation.

Experimental Protocol for Troubleshooting Poor Peak Shape

This protocol provides a systematic approach to identifying and resolving poor peak shape for this compound.

  • Initial Assessment and System Suitability Check:

    • Visually inspect the chromatogram for the type of peak distortion (tailing, fronting, broadening, splitting).

    • Calculate the tailing factor or asymmetry factor. A value close to 1 is ideal. Many methods require it to be less than 2.

    • Check system pressure for any unusual fluctuations.

  • Isolate the Problem Source (System vs. Method/Sample):

    • Guard Column: If a guard column is in use, remove it and re-inject a standard. If the peak shape improves, replace the guard column.[2]

    • Column: If no guard column is used, or its removal doesn't help, replace the analytical column with a new one of the same type. If this resolves the issue, the original column was the problem.

    • Bypass the Column: If a new column does not solve the problem, use a zero-volume union to connect the injector directly to the detector (or as close as possible). Inject a standard to observe the peak shape without the column. A poor peak shape here indicates a problem with the injector, tubing, or detector.

  • Method and Mobile Phase Evaluation:

    • Prepare Fresh Mobile Phase: Contamination or incorrect preparation of the mobile phase is a common issue. Prepare fresh mobile phase, ensuring all components are fully dissolved and the pH is correctly adjusted.

    • Check pH: Verify the pH of the mobile phase. For Acenocoumarol, a lower pH (e.g., 3-4) is generally preferred.

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with and preferably weaker than the mobile phase.

  • Sample and Injection Analysis:

    • Dilute the Sample: To check for column overload, inject a 1:10 and 1:100 dilution of your sample. If peak fronting is observed and improves with dilution, reduce the sample concentration.

    • Blank Injection: Perform a blank injection (injecting only the sample solvent) to check for ghost peaks or carryover from previous injections.

Troubleshooting Workflow

TroubleshootingWorkflow start Poor Peak Shape for This compound q1 Is it a single peak or all peaks? start->q1 single_peak Single Peak Issue (Likely Method/Analyte Specific) q1->single_peak Single Peak all_peaks All Peaks Affected (Likely System/Column Issue) q1->all_peaks All Peaks check_ph Check Mobile Phase pH (Is it << pKa of Acenocoumarol?) single_peak->check_ph check_frit Check Column Frit (Backflush or replace) all_peaks->check_frit ph_ok pH is appropriate check_ph->ph_ok Yes ph_bad Adjust Mobile Phase pH check_ph->ph_bad No check_overload Check for Overload (Dilute sample and reinject) overload_yes Peak shape improves (Reduce sample concentration) check_overload->overload_yes Yes overload_no No improvement (Consider secondary interactions) check_overload->overload_no No ph_ok->check_overload end Good Peak Shape ph_bad->end overload_yes->end overload_no->end check_column Inspect Column (Check for voids, replace if necessary) column_ok Column looks good check_column->column_ok OK column_bad Replace Column check_column->column_bad Void/Damaged frit_ok Frit is clear check_frit->frit_ok OK frit_bad Problem Solved check_frit->frit_bad Blocked check_connections Check System Connections (Minimize dead volume) connections_ok Connections are good check_connections->connections_ok OK connections_bad Fix Connections check_connections->connections_bad Loose/Long column_ok->check_connections column_bad->end frit_ok->check_column frit_bad->end connections_ok->end connections_bad->end

Caption: Troubleshooting workflow for poor peak shape of this compound.

References

Technical Support Center: Acenocoumarol-d4 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Acenocoumarol-d4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for this compound analysis?

A1: Initial parameters can be established based on methods developed for Acenocoumarol and its other deuterated analogs. Electrospray ionization (ESI) in negative mode is commonly used and recommended for its high sensitivity and specificity.[1][2]

Q2: Which ionization mode, positive or negative, is optimal for this compound?

A2: Negative Electrospray Ionization (ESI) is the preferred mode for analyzing Acenocoumarol and its deuterated standards.[1][2] This is because the 4-hydroxycoumarin structure readily deprotonates to form a stable [M-H]⁻ precursor ion, leading to excellent sensitivity.

Q3: What are the expected Multiple Reaction Monitoring (MRM) transitions for Acenocoumarol and this compound?

A3: Based on published data for Acenocoumarol and its d5 analog, the MRM transitions can be reliably determined.[1] The fragmentation retains the deuterated phenyl ring.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Acenocoumarol352.1265.0Negative
This compound (Calculated) 356.1 269.0 Negative
Acenocoumarol-d5 (Reference)357.1270.0Negative

Q4: What is a suitable analytical column and mobile phase for separating this compound?

A4: A chiral column is necessary if you need to separate the R- and S-enantiomers of Acenocoumarol.[1] For general quantification where enantiomeric separation is not required, a standard C18 reversed-phase column is sufficient. A typical mobile phase involves a mixture of an organic solvent (like acetonitrile and/or methanol) and an aqueous buffer (like ammonium acetate).[1]

ParameterRecommendation
Column Astec Chirobiotic V (5 µm, 4.6 x 100 mm) for chiral separation.[1] Standard C18 (e.g., 3.5-5 µm, 2.1/4.6 mm ID) for non-chiral.
Mobile Phase Acetonitrile:Methanol:5mM Ammonium Acetate with Formic Acid (15:15:70 v/v/v).[1]
Flow Rate 0.6 mL/min.[1]
Column Temperature 35°C.[1]

Q5: What is a recommended sample preparation protocol for plasma samples?

A5: Solid-Phase Extraction (SPE) is a robust and effective method for extracting Acenocoumarol from complex matrices like plasma, ensuring a clean sample for LC-MS/MS analysis.[1][2]

Detailed Sample Preparation Protocol: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To a 500 µL plasma sample, add 50 µL of this compound internal standard working solution. Vortex for 30 seconds.

  • SPE Column Conditioning: Condition an appropriate SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of purified water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove interferences.

  • Elution: Elute the analyte and internal standard from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase.[1] Vortex for 30 seconds to ensure complete dissolution.

  • Injection: Transfer the reconstituted sample to an autosampler vial and inject a small volume (e.g., 25 µL) into the LC-MS/MS system.[1]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample + IS spe Solid-Phase Extraction (SPE) sample->spe Load evap Evaporation (N2 Stream) spe->evap Elute recon Reconstitution in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject lc LC Separation ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data G start Low / No Signal for This compound check_ms Check MS Parameters (MRM, Polarity) start->check_ms check_spray Observe ESI Spray in Source Chamber check_ms->check_spray Correct fix_ms Correct MRM Transition & Set to Negative ESI check_ms->fix_ms Incorrect check_lc Check LC System (Pressure, Flow, Leaks) check_spray->check_lc Stable Spray clean_source Clean/Adjust Source & Check for Clogs check_spray->clean_source Unstable / No Spray fix_lc Purge Pumps, Fix Leaks, Check Connections check_lc->fix_lc Issue Found end_ok Problem Resolved check_lc->end_ok No Issue Found (Investigate Sample Prep) fix_ms->end_ok clean_source->end_ok fix_lc->end_ok

References

Technical Support Center: Acenocoumarol-d4 and Ion Suppression/Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing ion suppression and enhancement in mass spectrometry when using Acenocoumarol-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement in LC-MS/MS analysis?

A1: Ion suppression and enhancement are matrix effects that interfere with the accurate quantification of an analyte in a sample.[1]

  • Ion Suppression: This is a reduction in the ionization efficiency of the target analyte (e.g., Acenocoumarol) caused by co-eluting compounds from the sample matrix.[1] These interfering molecules compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased signal and potentially underestimation of the analyte's concentration.

  • Ion Enhancement: This is an increase in the ionization efficiency of the target analyte, also caused by co-eluting matrix components. This can lead to an overestimation of the analyte's concentration.

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Acenocoumarol. It is considered the gold standard for quantitative bioanalysis for several reasons:[2]

  • Similar Physicochemical Properties: this compound is chemically identical to Acenocoumarol, with the only difference being the replacement of four hydrogen atoms with deuterium. This ensures that it has nearly identical chromatographic retention time and ionization behavior.

  • Compensation for Matrix Effects: Because this compound co-elutes and behaves similarly to the native analyte in the ion source, it experiences the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.[3][4]

Q3: How can I identify if ion suppression or enhancement is affecting my Acenocoumarol analysis?

A3: There are several experimental methods to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5] A solution of Acenocoumarol is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. A dip or rise in the baseline signal of Acenocoumarol indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method compares the signal of Acenocoumarol spiked into a blank matrix extract after extraction with the signal of Acenocoumarol in a neat solution (e.g., mobile phase).[5][6] The ratio of these signals, known as the matrix factor, provides a quantitative measure of the matrix effect.[5]

Troubleshooting Guides

Issue 1: Poor reproducibility of Acenocoumarol quantification.

Possible Cause: Variable ion suppression across different samples.

Troubleshooting Steps:

  • Confirm Co-elution of Internal Standard: Ensure that the retention times of Acenocoumarol and this compound are nearly identical. A significant shift could indicate a problem with the chromatography and will compromise the internal standard's ability to compensate for matrix effects.

  • Perform a Post-Column Infusion Experiment: This will help visualize the regions of ion suppression in your chromatogram. If your analyte peak elutes in a region of significant suppression, consider modifying your chromatographic method to shift the retention time.

  • Quantify the Matrix Effect: Use the post-extraction spike method to determine the matrix factor. If the matrix factor is consistently low (indicating suppression) or high (indicating enhancement) and varies significantly between different lots of matrix, this confirms that matrix effects are the source of your irreproducibility.

  • Optimize Sample Preparation: Improve your sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other sources of ion suppression than simple protein precipitation.

Issue 2: The signal for Acenocoumarol is significantly lower than expected, even with this compound.

Possible Cause: Severe ion suppression affecting both the analyte and the internal standard.

Troubleshooting Steps:

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the degree of ion suppression.[7] However, ensure that the diluted concentration of Acenocoumarol is still well above the lower limit of quantification (LLOQ) of your assay.

  • Check for Sample Preparation Errors: Inefficient extraction can lead to a higher concentration of matrix components in the final extract. Review and optimize your sample preparation protocol.

  • Modify Chromatographic Conditions:

    • Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution profile of interfering compounds.

    • Adjust the gradient: A shallower gradient can improve the separation of Acenocoumarol from matrix interferences.

  • Evaluate the Matrix Effect Quantitatively: Perform a post-extraction spike experiment to understand the extent of the suppression. A matrix factor significantly less than 1 (e.g., <0.5) indicates severe suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression

Objective: To identify the chromatographic regions where ion suppression or enhancement occurs.

Methodology:

  • Prepare a standard solution of Acenocoumarol in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Set up a post-column infusion system by connecting a syringe pump to a T-connector placed between the analytical column and the mass spectrometer's ion source.

  • Infuse the Acenocoumarol solution at a low, constant flow rate (e.g., 10 µL/min).

  • Inject a blank, extracted sample matrix (e.g., plasma extract) onto the LC-MS/MS system.

  • Monitor the signal of the infused Acenocoumarol. Any deviation from the stable baseline indicates a matrix effect.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effect

Objective: To quantify the extent of ion suppression or enhancement using the Matrix Factor (MF).

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Acenocoumarol and this compound into the mobile phase at two concentration levels (low and high).

    • Set B (Post-Spike Sample): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with Acenocoumarol and this compound at the same low and high concentrations as Set A.

    • Set C (Pre-Spike Sample for Recovery - Optional but Recommended): Spike the blank biological matrix with Acenocoumarol and this compound at the same low and high concentrations before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )

    • The IS-Normalized MF should be close to 1, demonstrating that the internal standard effectively compensates for the matrix effect.

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters for Acenocoumarol and this compound
ParameterR- and S-AcenocoumarolAcenocoumarol-d5
Ionization ModeNegative Ion SprayNegative Ion Spray
Capillary (kV)0.600.60
Cone (V)4343
Extractor (V)4.004.00
RF Lens0.900.90
Source Temperature (°C)120120
Desolvation Temperature (°C)400400
Cone Gas Flow (L/Hr)250250
Desolvation Gas Flow (L/Hr)900900
MRM Transition (m/z)352.10 > 265.00357.10 > 270.00
Collision Energy (V)3030
Multiplier (V)650650

Data sourced from Salem, I., Abdullah, M. and Najib, N. (2015) Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study. American Journal of Analytical Chemistry, 6, 216-227.[8]

Table 2: Illustrative Example of Quantitative Matrix Effect Assessment

This table provides a representative example of data that could be obtained from a post-extraction spike experiment.

Sample SetAcenocoumarol Peak Area (Low QC)This compound Peak Area (Low QC)Matrix Factor (MF)IS-Normalized MF
Neat Solution (Set A) 1,000,0001,200,000--
Post-Spike Matrix 1 (Set B) 650,000780,0000.651.00
Post-Spike Matrix 2 (Set B) 750,000900,0000.751.00
Post-Spike Matrix 3 (Set B) 500,000600,0000.501.00
Average 633,333760,0000.63 1.00

Interpretation: In this illustrative example, there is significant ion suppression (average MF = 0.63). However, the IS-Normalized MF is 1.00, demonstrating that this compound effectively compensates for this suppression.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Inaccurate or Irreproducible Acenocoumarol Quantification Qualitative Qualitative Assessment: Post-Column Infusion Problem->Qualitative Is suppression present? Quantitative Quantitative Assessment: Post-Extraction Spike Problem->Quantitative How severe is the suppression? Modify_LC Modify Chromatographic Conditions Qualitative->Modify_LC Optimize_SP Optimize Sample Preparation Quantitative->Optimize_SP Dilute Dilute Sample Quantitative->Dilute Use_IS Utilize this compound (Internal Standard) Optimize_SP->Use_IS Modify_LC->Use_IS Dilute->Use_IS

Caption: Troubleshooting workflow for addressing ion suppression.

PostExtractionSpike cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation Neat Set A: Analyte + IS in Neat Solution LCMS LC-MS/MS Analysis Neat->LCMS PostSpike Set B: Blank Matrix Extract + Analyte + IS PostSpike->LCMS MF_Calc Calculate Matrix Factor (MF) LCMS->MF_Calc IS_MF_Calc Calculate IS-Normalized MF LCMS->IS_MF_Calc Result MF < 1: Suppression MF > 1: Enhancement IS-Normalized MF ≈ 1: Effective Compensation MF_Calc->Result IS_MF_Calc->Result

Caption: Experimental workflow for post-extraction spike analysis.

References

Dealing with isotopic exchange or back-exchange in Acenocoumarol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic exchange or back-exchange of Acenocoumarol-d4 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

This compound is a deuterated form of Acenocoumarol, an anticoagulant and vitamin K antagonist. It is primarily intended for use as an internal standard for the quantification of Acenocoumarol in biological samples using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass difference, allowing for accurate measurement of the non-deuterated analyte.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure its stability and minimize degradation, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] When preparing solutions, it is soluble in acetonitrile and DMSO.[1] General best practices for handling deuterated standards to prevent isotopic contamination include using an inert atmosphere (e.g., dry nitrogen or argon) and minimizing exposure to moisture.

Q3: What is isotopic exchange and back-exchange?

Isotopic exchange is a process where an isotope of an element in one chemical species is replaced by another isotope of the same element from a different chemical species. In the context of this compound, this would involve the deuterium atoms on the molecule being replaced by hydrogen atoms from the surrounding environment (e.g., solvent, reagents). Back-exchange specifically refers to the loss of deuterium from a labeled compound and its replacement with hydrogen. This can compromise the accuracy of quantitative analyses where this compound is used as an internal standard.

Q4: Can the deuterium atoms on this compound exchange with hydrogen?

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound, with a focus on preventing and identifying isotopic exchange.

Issue 1: Inaccurate or variable quantification results.

Possible Cause: Isotopic back-exchange of this compound, leading to a change in the internal standard's concentration and an inaccurate analyte-to-internal standard ratio.

Troubleshooting Steps:

  • Review Sample Preparation and Handling:

    • pH Control: Avoid strongly acidic or basic conditions during sample extraction and processing. The rate of hydrogen-deuterium exchange is pH-dependent, with the minimum exchange rate for many compounds occurring around pH 2.5 to 3.[3][5]

    • Solvent Choice: Use aprotic solvents where possible. If protic solvents (e.g., water, methanol) are necessary, minimize the time the sample is in solution and control the temperature.

    • Temperature: Keep samples cool throughout the preparation process to reduce the rate of any potential exchange reactions.

  • Examine LC-MS Method Parameters:

    • Mobile Phase pH: Ensure the pH of the mobile phase is optimized to maintain the stability of the deuterated standard.

    • Minimizing Time in Aqueous Mobile Phase: While shortening the LC gradient may only provide a small reduction in back-exchange, it is a factor to consider.[6]

  • Investigate Storage of Stock and Working Solutions:

    • Solvent: Prepare stock solutions in aprotic solvents like acetonitrile or DMSO.[1]

    • Storage Temperature: Store all solutions at the recommended -20°C.[1]

    • Moisture Prevention: Use high-purity solvents and take precautions to prevent the introduction of water into your standards.

Issue 2: Appearance of unexpected peaks in the mass spectrum corresponding to partially deuterated or non-deuterated Acenocoumarol.

Possible Cause: On-instrument or pre-analysis back-exchange.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Standard: Prepare a fresh solution of this compound in a non-aqueous solvent and inject it directly into the mass spectrometer to confirm the isotopic purity of the standard itself.

  • Evaluate the LC System for Sources of Protons: Check for any potential sources of active protons in the LC system that could contribute to exchange.

  • Optimize Ion Source Conditions: While less common, high temperatures in the ion source could potentially contribute to exchange. Evaluate if reducing the source temperature affects the appearance of these peaks without compromising sensitivity.

Data and Protocols

Table 1: Summary of Acenocoumarol Stability under Forced Degradation Conditions

The following table summarizes the degradation of non-deuterated Acenocoumarol under various stress conditions. This data can be used to infer conditions that may also promote back-exchange in this compound.

Stress ConditionReagentDurationTemperature% Degradation
Acid Hydrolysis0.1 M HCl2 hoursReflux10.5%
Base Hydrolysis0.1 M NaOH30 minutesRoom Temp15.2%
Oxidative3% H₂O₂2 hours50°C12.8%
Thermal-48 hours60°C8.7%
PhotolyticUV light24 hours-6.4%

Data is illustrative and compiled from general findings on Acenocoumarol degradation studies.

Experimental Protocol: Recommended Workflow for Sample Preparation and Analysis of Acenocoumarol using this compound Internal Standard

This protocol is designed to minimize the risk of isotopic back-exchange.

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Store the stock solution at -20°C in an amber vial to protect from light.

    • Prepare working solutions by diluting the stock solution with acetonitrile or a compatible organic solvent.

  • Sample Preparation (Plasma/Serum):

    • Thaw plasma/serum samples on ice.

    • To 100 µL of sample, add the this compound internal standard working solution.

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the sample in a mobile phase-compatible solvent, preferably with a high organic content and a slightly acidic pH (e.g., pH 3-5).

  • LC-MS/MS Analysis:

    • Use a reversed-phase C18 column.

    • Employ a mobile phase with a pH that ensures the stability of Acenocoumarol (e.g., acidic conditions using formic acid or ammonium formate buffer).

    • Maintain the autosampler at a low temperature (e.g., 4°C).

    • Minimize the overall run time to reduce the exposure of the analyte to the aqueous mobile phase.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample Processing cluster_analysis LC-MS Analysis stock Prepare this compound Stock in Acetonitrile working Dilute to Working Solution stock->working store Store at -20°C working->store spike Spike with Internal Standard store->spike thaw Thaw Plasma/Serum on Ice thaw->spike precipitate Protein Precipitation (Cold Acetonitrile) spike->precipitate centrifuge Centrifuge at 4°C precipitate->centrifuge evaporate Evaporate Supernatant (N₂, ≤40°C) centrifuge->evaporate reconstitute Reconstitute in Acidic/Organic Solvent evaporate->reconstitute inject Inject into LC-MS reconstitute->inject autosampler Maintain Autosampler at 4°C inject->autosampler mobile_phase Use pH-Controlled Mobile Phase inject->mobile_phase

Caption: Workflow for minimizing isotopic back-exchange.

troubleshooting_logic decision decision issue Inaccurate Results or Unexpected Peaks check_purity Analyze Fresh Standard issue->check_purity is_pure Standard is Pure? check_purity->is_pure review_prep Review Sample Prep: pH, Temp, Solvent is_pure->review_prep Yes impure_standard Contact Supplier is_pure->impure_standard No review_lcms Review LC-MS Method: Mobile Phase pH review_prep->review_lcms remediate_prep Optimize Sample Preparation Conditions review_lcms->remediate_prep remediate_lcms Adjust LC-MS Parameters remediate_prep->remediate_lcms

References

Technical Support Center: Method Refinement for Challenging Biological Samples Using Acenocoumarol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acenocoumarol-d4 as an internal standard in the bioanalysis of challenging biological samples.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental work.

Question Answer
Why am I observing a poor or inconsistent signal for this compound? Several factors can contribute to a poor or inconsistent signal for your internal standard (IS). First, verify the preparation and concentration of your this compound working solution. Errors in dilution can lead to incorrect spiking concentrations. Secondly, assess the stability of this compound in your sample matrix under your specific storage and handling conditions. While generally stable, prolonged exposure to certain conditions could lead to degradation. Finally, consider the possibility of ion suppression or enhancement due to matrix effects. Co-eluting endogenous components from complex matrices like plasma can interfere with the ionization of this compound. To mitigate this, optimize your sample preparation method (e.g., solid-phase extraction) and chromatographic separation to better resolve the IS from interfering compounds.
My analyte-to-internal standard area ratio is not consistent across my calibration curve. What could be the cause? Non-linearity in the analyte-to-IS ratio can stem from several sources. One possibility is a differential matrix effect between the analyte (Acenocoumarol) and this compound. Although structurally similar, the deuterium labeling can sometimes lead to slight differences in chromatographic retention time, causing them to experience different degrees of ion suppression or enhancement, particularly in complex biological matrices[1][2]. Ensure that your chromatography provides baseline separation of the analyte and IS from the bulk of the matrix components. Another potential issue is isotopic interference, where a naturally occurring isotope of the analyte contributes to the signal of the deuterated internal standard[3]. This is more likely with a lower mass difference between the analyte and IS. Ensure your mass spectrometer has sufficient resolution to distinguish between the analyte and IS signals.
I am seeing significant variability in my quality control (QC) samples. How can I troubleshoot this? High variability in QC samples points to issues with precision and accuracy. Review your entire analytical workflow for potential sources of error. Inconsistent sample preparation is a common culprit. Ensure that all steps, from protein precipitation or solid-phase extraction to reconstitution, are performed consistently for all samples. Pipetting accuracy is also critical, especially when adding the internal standard. Verify the calibration and performance of your pipettes. Furthermore, assess the stability of both the analyte and this compound throughout the analytical process, including autosampler stability. If degradation is occurring, this can lead to variable results.
How can I minimize matrix effects when analyzing plasma samples? Plasma is a complex matrix that can cause significant ion suppression or enhancement. A robust sample preparation method is key to minimizing these effects. Solid-phase extraction (SPE) is often more effective at removing interfering phospholipids and other matrix components than simple protein precipitation[4]. When developing your SPE method, carefully select the sorbent and elution solvents to maximize the recovery of your analyte and IS while minimizing the co-extraction of matrix components. Additionally, optimizing the chromatographic conditions to achieve good separation of the analytes from the void volume, where many matrix components elute, is crucial.
What should I do if I suspect my this compound stock solution has degraded? If you suspect degradation of your this compound stock solution, it is best to prepare a fresh stock from a certified reference material. To confirm degradation, you can compare the response of the old stock solution to the new one under identical LC-MS/MS conditions. Stock solution stability studies have shown that Acenocoumarol solutions are generally stable when stored at -70°C[5]. However, repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound.

Question Answer
What is this compound and why is it used as an internal standard? This compound is a stable isotope-labeled version of Acenocoumarol, where four hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative mass spectrometry-based bioanalysis. Because it is chemically almost identical to Acenocoumarol, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in the analytical process, leading to more accurate and precise quantification of Acenocoumarol.
What are the optimal storage conditions for this compound and samples containing it? This compound stock solutions should be stored at -70°C to ensure long-term stability. Studies have demonstrated stability for at least 45 days at this temperature[5]. Plasma samples containing Acenocoumarol and this compound should also be stored at -70°C until analysis. Short-term stability at room temperature for stock solutions has been shown for at least 6 hours[5]. It is recommended to minimize freeze-thaw cycles of both stock solutions and samples.
Can this compound be used for the analysis of both R- and S-acenocoumarol enantiomers? Yes, this compound can be used as an internal standard for the stereoselective analysis of both R- and S-acenocoumarol[5]. Since the deuterium labeling does not affect the chiral center, it will co-elute with the corresponding enantiomer if a non-chiral column is used, or be separated from both if a chiral column is used, and can be used to quantify both enantiomers in a single run, provided the mass spectrometer can differentiate them from the unlabeled analytes.
What are the typical mass transitions (MRM) for Acenocoumarol and this compound? In negative ionization mode, a common precursor ion for Acenocoumarol is m/z 352.1, which fragments to a product ion of m/z 265.0. For Acenocoumarol-d5 (a similar deuterated standard), the precursor ion is m/z 357.1, with a product ion of m/z 270.0[5]. The exact m/z values for this compound may vary slightly but will be 4 mass units higher than the unlabeled compound. It is essential to optimize these transitions on your specific mass spectrometer.
Is Acenocoumarol light-sensitive? Yes, Acenocoumarol can be sensitive to light. It is good laboratory practice to protect stock solutions and samples from light, for example, by using amber vials or storing them in the dark to prevent potential photodegradation[6].

Quantitative Data Summary

The following tables summarize validation parameters from a stereoselective LC-MS/MS method for the determination of R- and S-Acenocoumarol in human plasma using a deuterated internal standard.

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Accuracy at LLOQ (%)Precision at LLOQ (CV%)
R-Acenocoumarol0.40 - 40.00>0.980.4090.00 - 103.291.57 - 6.09
S-Acenocoumarol0.20 - 20.00>0.980.2096.67 - 102.821.33 - 7.07

Data sourced from Salem et al. (2015)[5][7]

Table 2: Inter-day Accuracy and Precision

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
R-AcenocoumarolLow1.201.1898.335.00
Medium12.0011.8098.331.23
High30.0030.55101.831.89
S-AcenocoumarolLow0.600.5896.677.07
Medium6.005.9298.671.33
High15.0015.42102.822.11

Data sourced from Salem et al. (2015)[5][7]

Table 3: Stability Data

AnalyteStability ConditionLow QC Stability (%)High QC Stability (%)
R-Acenocoumarol4 Freeze-Thaw Cycles101.40100.91
Autosampler (39 hrs at 5°C)102.02103.89
S-Acenocoumarol4 Freeze-Thaw Cycles101.55102.89
Autosampler (39 hrs at 5°C)101.08101.57

Data sourced from Salem et al. (2015)[5]

Experimental Protocols

Detailed Methodology for the Determination of R- and S-Acenocoumarol in Human Plasma by LC-MS/MS

This protocol is based on the method described by Salem et al. (2015)[5].

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 0.5 mL of human plasma, add the internal standard (Acenocoumarol-d5).

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a solution of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes and internal standard with 1 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 300 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: Chiral column (e.g., Astec Chirobiotic V, 5 µm, 4.6 x 100 mm).

    • Mobile Phase: Acetonitrile:Methanol:5 mM Ammonium Acetate with Formic Acid (15:15:70 v/v/v).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 25 µL.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • R- and S-Acenocoumarol: 352.10 -> 265.00 m/z.

      • Acenocoumarol-d5 (IS): 357.10 -> 270.00 m/z.

Visualizations

Acenocoumarol Mechanism of Action: Inhibition of the Vitamin K Cycle

Acenocoumarol is a vitamin K antagonist that inhibits Vitamin K epoxide reductase (VKOR), a key enzyme in the vitamin K cycle. This inhibition depletes the reduced form of vitamin K (Vitamin KH2), which is a necessary cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors (II, VII, IX, and X). Without this carboxylation, these clotting factors are inactive, leading to an anticoagulant effect.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 Coagulation Factor Activation cluster_2 Drug Intervention Vitamin_K_quinone Vitamin K (Quinone) Vitamin_K_hydroquinone Vitamin K Hydroquinone (KH2) (Reduced Form) Vitamin_K_quinone->Vitamin_K_hydroquinone VKOR/Reductase Vitamin_K_epoxide Vitamin K Epoxide (KO) Vitamin_K_hydroquinone->Vitamin_K_epoxide γ-Glutamyl Carboxylase (GGCX) Inactive_Factors Inactive Coagulation Factors (II, VII, IX, X) Vitamin_K_hydroquinone->Inactive_Factors Vitamin_K_epoxide->Vitamin_K_quinone Vitamin K Epoxide Reductase (VKOR) Active_Factors Active Coagulation Factors (Carboxylated) Inactive_Factors->Active_Factors CO2, O2 Acenocoumarol Acenocoumarol Acenocoumarol->Vitamin_K_epoxide Inhibition

Caption: Inhibition of the Vitamin K cycle by Acenocoumarol.

Experimental Workflow for Acenocoumarol Analysis in Plasma

The following diagram illustrates the key steps in the analytical workflow for quantifying Acenocoumarol in plasma samples using this compound as an internal standard.

Experimental_Workflow Start Start: Plasma Sample Spike_IS Spike with This compound (IS) Start->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Elute Elution SPE->Elute Dry_Reconstitute Dry Down & Reconstitute Elute->Dry_Reconstitute LC_MS_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS_MS Data_Analysis Data Analysis: Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for Acenocoumarol quantification in plasma.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Acenocoumarol Using Acenocoumarol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bioanalytical method validation for the anticoagulant drug acenocoumarol, with a specific focus on the use of its deuterated stable isotope, acenocoumarol-d4, as an internal standard (IS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to effectively compensate for variability in sample preparation and matrix effects. This document presents a detailed comparison of this method with alternatives and provides supporting experimental data to aid researchers in the selection and implementation of robust bioanalytical assays for acenocoumarol.

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of an internal standard is critical for the accuracy and precision of a bioanalytical method. While various compounds have been used for the quantification of acenocoumarol, a deuterated internal standard like this compound offers significant advantages. The ideal internal standard co-elutes with the analyte and has similar ionization and extraction characteristics, which is best achieved with a stable isotope-labeled version of the analyte.

Below is a summary of the performance of a stereoselective LC-MS/MS method using a deuterated internal standard (Acenocoumarol-D5, functionally equivalent to -d4 for this comparison) for the analysis of R- and S-acenocoumarol in human plasma.[1][2] This is compared with methods from the literature that have employed other internal standards.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterAcenocoumarol with Deuterated IS (LC-MS/MS)[1][2]Acenocoumarol with Warfarin IS (HPLC-UV)[3]Acenocoumarol with p-Chlorowarfarin IS (HPLC-ESI-MS/MS)
Analyte R-AcenocoumarolRacemic AcenocoumarolRacemic Acenocoumarol
Linear Range 0.40 - 40.00 ng/mL15 - 2000 µg/LNot explicitly stated
Correlation Coefficient (r²) > 0.98Not explicitly stated> 0.995
LLOQ 0.40 ng/mL5 µg/L10 µg/L
Analyte S-Acenocoumarol
Linear Range 0.20 - 20.00 ng/mL
Correlation Coefficient (r²) > 0.98
LLOQ 0.20 ng/mL

Table 2: Accuracy and Precision

ParameterAcenocoumarol with Deuterated IS (LC-MS/MS)[1][2]Acenocoumarol with Warfarin IS (HPLC-UV)[3]
Analyte R-AcenocoumarolRacemic Acenocoumarol
Intra-day Accuracy (%) 98.75 - 103.33Not explicitly stated
Intra-day Precision (CV%) 1.39 - 2.78< 4.7 (within-day)
Inter-day Accuracy (%) Not explicitly stated96.5 - 110
Inter-day Precision (CV%) Not explicitly stated< 7.8 (between-day)
Analyte S-Acenocoumarol
Intra-day Accuracy (%) 90.00 - 103.29
Intra-day Precision (CV%) 1.57 - 6.09
Inter-day Accuracy (%) Not explicitly stated
Inter-day Precision (CV%) Not explicitly stated

Table 3: Recovery and Stability

ParameterAcenocoumarol with Deuterated IS (LC-MS/MS)[1][2]Acenocoumarol with Warfarin IS (HPLC-UV)[3]
Analyte R- and S-AcenocoumarolR- and S-Acenocoumarol
Recovery (%) Not explicitly stated> 84
Short-Term Stability (Room Temp, 6h) R-isomer: 98.75% S-isomer: 97.62%Not explicitly stated
Long-Term Stability (-70°C, 45 days) R-isomer: 99.62% S-isomer: 101.79%Not explicitly stated
Freeze-Thaw Stability Not explicitly statedNot explicitly stated

Experimental Protocols

The following is a detailed methodology for a validated stereoselective LC-MS/MS method for the determination of R- and S-acenocoumarol in human plasma using a deuterated internal standard.[1][2]

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 250 µL of human plasma, add 25 µL of the internal standard working solution (Acenocoumarol-D5). Vortex for 30 seconds.

  • Acidification: Add 250 µL of 2% formic acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 250 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography System: Waters Acquity UPLC system.

  • Mass Spectrometer: Waters Micromass® Quattro Premier mass spectrometer.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

  • Chromatographic Column: A chiral column is used for the separation of R- and S-acenocoumarol enantiomers.

  • Mobile Phase: A suitable mobile phase for chiral separation is employed (e.g., a mixture of organic solvent and buffer).

  • Flow Rate: Optimized for the specific column and separation.

  • Injection Volume: 25 µL.[2]

  • MRM Transitions:

    • R- and S-Acenocoumarol: Precursor ion [M-H]⁻ at m/z 352.10 to product ion at m/z 265.00.[1]

    • Acenocoumarol-D5 (IS): Precursor ion [M-H]⁻ at m/z 357.10 to product ion at m/z 270.00.[1]

Visualizing the Workflow and Relationships

To better understand the experimental process and the logical flow of the bioanalytical method validation, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Parameters Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Acidify Acidify Add_IS->Acidify SPE Solid Phase Extraction Acidify->SPE Elute Elute Analytes SPE->Elute Evap_Recon Evaporate & Reconstitute Elute->Evap_Recon Inject Inject into LC-MS/MS Evap_Recon->Inject Chrom_Sep Chromatographic Separation Inject->Chrom_Sep MS_Detect Mass Spectrometric Detection (MRM) Chrom_Sep->MS_Detect Data_Acq Data Acquisition & Processing MS_Detect->Data_Acq Linearity Linearity & LLOQ Report Validation Report Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report Selectivity Selectivity Selectivity->Report Recovery Recovery Recovery->Report Stability Stability Stability->Report Data_Acq->Linearity Data_Acq->Accuracy Data_Acq->Precision Data_Acq->Selectivity Data_Acq->Recovery Data_Acq->Stability

Caption: Experimental workflow for the bioanalytical method validation of acenocoumarol.

Signaling_Pathway_Analogy Rationale for Stable Isotope Labeled Internal Standard cluster_process Analytical Process Analyte Acenocoumarol Extraction Extraction Analyte->Extraction Response Detector Response IS This compound IS->Extraction Matrix Plasma Matrix (Interferences) Matrix->Extraction Ionization Ionization Matrix->Ionization Extraction->Ionization Ionization->Response

Caption: Rationale for using a stable isotope-labeled internal standard.

References

A Head-to-Head Battle of Deuterated Internal Standards: Acenocoumarol-d4 vs. Warfarin-d5 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of coumarin anticoagulants, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used deuterated internal standards, Acenocoumarol-d4 and Warfarin-d5, supported by experimental data and detailed protocols to inform your selection process.

Quantitative Performance Data

The following tables summarize the key performance parameters for analytical methods utilizing Acenocoumarol-d5 and Warfarin-d5 as internal standards. It is important to note that the data for Acenocoumarol-d5 is presented as a close surrogate for this compound, given their structural similarity.

Table 1: LC-MS/MS Performance Data for Acenocoumarol Analysis using Acenocoumarol-d5 Internal Standard [1]

ParameterValue
AnalyteR-Acenocoumarol / S-Acenocoumarol
Internal StandardAcenocoumarol-d5
Mass Transition (m/z)R/S-Acenocoumarol: 352.10 > 265.00
Acenocoumarol-d5: 357.10 > 270.00
Linearity RangeR-Acenocoumarol: 0.40 - 40.00 ng/mL
S-Acenocoumarol: 0.20 - 20.00 ng/mL
Correlation Coefficient (r²)> 0.98
AccuracyR-Acenocoumarol: 98.33 - 101.83%
S-Acenocoumarol: 96.67 - 102.82%
Precision (CV%)R-Acenocoumarol: 1.23 - 5.00%
S-Acenocoumarol: 1.33 - 7.07%

Table 2: LC-MS/MS Performance Data for Warfarin Analysis using Warfarin-d5 Internal Standard [2]

ParameterValue
AnalyteWarfarin
Internal StandardWarfarin-d5
Mass Transition (m/z)Warfarin: 307.1 > 161.0
Warfarin-d5: 312.2 > 255.1
Linearity RangeNot explicitly stated, but method validated.
Correlation Coefficient (r²)Not explicitly stated, but method validated.
AccuracyNot explicitly stated, but method validated.
Precision (CV%)Not explicitly stated, but method validated.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Solid Phase Extraction (SPE) for Acenocoumarol in Human Plasma[1]
  • Sample Pre-treatment: To 200 µL of human plasma, add the Acenocoumarol-d5 internal standard.

  • Conditioning: Condition a solid phase extraction cartridge with methanol followed by deionized water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Warfarin in Human Plasma[2]
  • Sample Aliquoting: Take 50 µL of human plasma in a microcentrifuge tube.

  • Internal Standard Addition: Add 400 µL of a methanol-water (7:1, v/v) solution containing 30 nM of Warfarin-d5.

  • Precipitation: Vortex the mixture for 10 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge the samples at 2250 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of methanol-water (15:85, v/v) prior to LC-MS/MS analysis.

Visualizing the Science

To better understand the underlying principles and workflows, the following diagrams have been generated.

G cluster_0 Vitamin K Cycle & Anticoagulant Action Vitamin K (Quinone) Vitamin K (Quinone) Vitamin K (Hydroquinone) Vitamin K (Hydroquinone) Vitamin K (Quinone)->Vitamin K (Hydroquinone) Reduction GGCX γ-Glutamyl Carboxylase Vitamin K (Hydroquinone)->GGCX Vitamin K Epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase Vitamin K Epoxide->VKOR VKOR->Vitamin K (Quinone) GGCX->Vitamin K Epoxide Active Clotting Factors Active Clotting Factors GGCX->Active Clotting Factors Inactive Clotting Factors Inactive Clotting Factors Inactive Clotting Factors->GGCX Coumarin Anticoagulants\n(Acenocoumarol, Warfarin) Coumarin Anticoagulants (Acenocoumarol, Warfarin) Coumarin Anticoagulants\n(Acenocoumarol, Warfarin)->VKOR Inhibition

Mechanism of action of coumarin anticoagulants.

The diagram above illustrates the vitamin K cycle and the inhibitory action of coumarin anticoagulants like acenocoumarol and warfarin. These drugs target the enzyme Vitamin K Epoxide Reductase (VKOR), preventing the regeneration of Vitamin K hydroquinone, a necessary cofactor for the activation of clotting factors.[3][4][5][6]

G cluster_workflow LC-MS/MS Bioanalytical Workflow plasma Plasma Sample is_spike Spike with Deuterated Internal Standard (this compound or Warfarin-d5) plasma->is_spike sample_prep Sample Preparation (SPE or Protein Precipitation) is_spike->sample_prep lc_separation LC Separation (Chromatographic Column) sample_prep->lc_separation ms_detection MS/MS Detection (Mass Spectrometer) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

A typical bioanalytical workflow for anticoagulant analysis.

This workflow diagram outlines the key steps involved in the quantitative analysis of acenocoumarol or warfarin in plasma samples using a deuterated internal standard and LC-MS/MS.

Conclusion

Both this compound (represented by Acenocoumarol-d5 data) and Warfarin-d5 serve as excellent internal standards for the bioanalysis of their respective parent compounds. The choice between them will primarily depend on the specific analyte being quantified. The provided data demonstrates that methods utilizing these deuterated standards can achieve high levels of accuracy, precision, and sensitivity, which are critical for clinical and research applications. The detailed protocols and diagrams in this guide offer a solid foundation for developing and implementing robust analytical methods for these important anticoagulant drugs.

References

Incurred Sample Reanalysis for Acenocoumarol Methods: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for Acenocoumarol, with a focus on the critical role of the internal standard in ensuring reliable and reproducible data, particularly in the context of Incurred Sample Reanalysis (ISR). The use of a stable isotope-labeled internal standard, Acenocoumarol-d4, is compared with the alternative approach of using a structural analog. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate internal standard for your bioanalytical needs.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to compensate for the variability inherent in the analytical process. The IS is a compound of known concentration that is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples. By comparing the analyte response to the IS response, variations that can occur during sample preparation, injection, and ionization can be normalized, leading to more accurate and precise results.

The ideal IS should mimic the analyte's behavior as closely as possible throughout the entire analytical procedure. For this reason, stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard".

Performance Comparison: this compound vs. Structural Analog Internal Standard

The selection of an appropriate internal standard is a critical decision in method development. While SIL internal standards are preferred, their availability or cost may sometimes lead researchers to consider structural analogs. Here, we compare the expected performance of this compound with a hypothetical structural analog internal standard.

Performance ParameterThis compound (Stable Isotope Labeled)Structural Analog IS (e.g., Prazepam)Justification
Co-elution with Analyte Nearly identical retention timeDifferent retention timeThis compound has virtually the same physicochemical properties as Acenocoumarol, ensuring it experiences the same matrix effects and ionization suppression/enhancement. A structural analog will have different properties and will not co-elute, leading to differential matrix effects and potentially biased results.
Extraction Recovery Identical to analyteMay differ from analyteThe chemical similarity of this compound ensures its extraction efficiency mirrors that of the analyte. A structural analog may have different solubility and partitioning characteristics, leading to variable recovery.
Ionization Efficiency Identical to analyteMay differ from analyteAs the ionization properties of this compound are the same as Acenocoumarol, it effectively compensates for variations in the mass spectrometer's ion source. A structural analog will have a different ionization efficiency, which may not track that of the analyte consistently.
Compensation for Matrix Effects HighLow to ModerateDue to co-elution and identical ionization behavior, this compound provides the most effective compensation for matrix effects, which are a common source of variability in bioanalysis. A structural analog's ability to compensate is limited by its differing chemical nature.
Risk of Cross-talk Low (with sufficient mass difference)NoneWith a mass difference of 4 Da, the risk of isotopic contribution from the analyte to the internal standard signal is negligible.
Availability and Cost Generally higher cost and potentially longer lead times for custom synthesis.Often more readily available and less expensive.The synthesis of stable isotope-labeled compounds is a more complex process.

Quantitative Performance Data for Acenocoumarol Analysis using this compound

The following table summarizes the precision and accuracy data from a validated LC-MS/MS method for the quantification of Acenocoumarol in plasma using this compound as the internal standard.

Concentration LevelAverage Concentration (µg/L)CV (%)Deviation (%)
C1185.91.80.6
C2858.31.91.7
C31765.91.72.9
C43536.82.2-0.4

Data adapted from a Shimadzu ASMS 2019 poster presentation on a fully automated LC-MS/MS analysis of anticoagulants.

These data demonstrate that the use of this compound as an internal standard allows for a highly precise and accurate quantification of Acenocoumarol over a wide concentration range. The low coefficient of variation (CV%) and deviation from the nominal concentration indicate a robust and reliable method.

Experimental Protocols

A detailed experimental protocol is crucial for reproducing a bioanalytical method. Below is a representative protocol for the analysis of a coumarin anticoagulant (Warfarin, a close analog of Acenocoumaro) using a deuterated internal standard, which can be adapted for Acenocoumarol.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 50 µL of the working internal standard solution (Warfarin-d5 in methanol).

  • Add 300 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions (Adapted from a validated Warfarin method)
  • LC System: UHPLC system

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Acenocoumarol: Precursor ion > Product ion (to be optimized)

    • This compound: Precursor ion > Product ion (to be optimized)

Incurred Sample Reanalysis (ISR) Workflow and Considerations

ISR is a regulatory requirement to demonstrate the reproducibility of a bioanalytical method using actual study samples. The workflow and decision-making process for ISR are critical for ensuring data integrity.

ISR_Workflow cluster_study Study Conduct cluster_reanalysis Reanalysis cluster_evaluation Evaluation Initial_Analysis Initial Analysis of Study Samples Sample_Selection Select Samples for ISR (e.g., around Cmax and elimination phase) Initial_Analysis->Sample_Selection Reanalysis Reanalyze Selected Samples (different run, different day) Sample_Selection->Reanalysis Calculate_Difference Calculate Percent Difference ((Initial - Reanalysis) / Mean) * 100 Reanalysis->Calculate_Difference Acceptance_Criteria Compare to Acceptance Criteria (e.g., 2/3 of samples within ±20%) Calculate_Difference->Acceptance_Criteria Pass ISR Passes Acceptance_Criteria->Pass Meets Criteria Fail ISR Fails Acceptance_Criteria->Fail Does Not Meet Criteria Investigation Investigate Root Cause of Failure Fail->Investigation

Figure 1: Incurred Sample Reanalysis (ISR) Workflow.

A robust bioanalytical method using a stable isotope-labeled internal standard like this compound is less likely to fail ISR. The co-elution and identical physicochemical properties of the SIL IS ensure that it accurately tracks the analyte, even in the presence of co-administered drugs or unexpected metabolites in incurred samples. In contrast, a structural analog may not adequately compensate for these variations, leading to a higher risk of ISR failure.

Logical Framework for Internal Standard Selection

The choice of an internal standard is a foundational aspect of method development and has significant downstream implications for data quality and regulatory compliance.

IS_Selection cluster_options Internal Standard Options cluster_evaluation Evaluation Criteria Start Start: Method Development for Acenocoumarol SIL_IS Stable Isotope Labeled (SIL) IS (this compound) Start->SIL_IS Analog_IS Structural Analog IS (e.g., Prazepam) Start->Analog_IS Performance Analytical Performance (Accuracy, Precision, Linearity) SIL_IS->Performance Robustness Method Robustness (Matrix Effects, Recovery) SIL_IS->Robustness ISR_Risk Risk of ISR Failure SIL_IS->ISR_Risk Cost_Availability Cost and Availability SIL_IS->Cost_Availability Analog_IS->Performance Analog_IS->Robustness Analog_IS->ISR_Risk Analog_IS->Cost_Availability Decision Decision Performance->Decision Robustness->Decision ISR_Risk->Decision Cost_Availability->Decision Optimal Optimal Choice for Regulated Bioanalysis Decision->Optimal SIL IS Chosen Suboptimal Higher Risk for Regulated Bioanalysis Decision->Suboptimal Analog IS Chosen

Figure 2: Decision framework for internal standard selection.

Conclusion

For the bioanalysis of Acenocoumarol, particularly in regulated studies where Incurred Sample Reanalysis is mandatory, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. The experimental data and theoretical considerations presented in this guide highlight the superior performance of SIL internal standards in terms of accuracy, precision, and robustness. While structural analogs may present a more cost-effective and readily available option, they introduce a significantly higher risk of analytical variability and potential for ISR failure. By investing in a high-quality, stable isotope-labeled internal standard, researchers and drug development professionals can have greater confidence in the integrity and reproducibility of their bioanalytical data, ultimately contributing to more efficient and successful drug development programs.

A Comparative Pharmacokinetic Analysis of Acenocoumarol and Warfarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two widely used oral anticoagulants, Acenocoumarol and Warfarin. Both are vitamin K antagonists (VKAs) that exert their therapeutic effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), thereby reducing the synthesis of active clotting factors II, VII, IX, and X, as well as proteins C and S.[1][2] Despite their similar mechanism of action, their pharmacokinetic properties exhibit notable differences that influence their clinical application, dosing regimens, and management. This document summarizes key pharmacokinetic parameters, details their metabolic pathways, and outlines common experimental protocols for their quantification in plasma, supported by experimental data from peer-reviewed literature.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of Acenocoumarol and Warfarin determine their absorption, distribution, metabolism, and excretion, which collectively dictate the onset, intensity, and duration of their anticoagulant effect. A summary of these key parameters is presented below.

Pharmacokinetic ParameterAcenocoumarolWarfarin
Time to Peak (Tmax) 1 - 3 hours[3][4]2 - 6 hours[5][6]
Bioavailability ~60%[3]Rapidly and completely absorbed (~100%)[1][7]
Volume of Distribution (Vd) Not specified in resultsSmall, ~0.14 L/kg[1][7] or 7.6 - 10 L[5]
Protein Binding ~98%[3]~99%, primarily to albumin[1][7][8]
Elimination Half-Life (t½) 8 - 11 hours[3][9]36 - 42 hours[7][9] (S-warfarin: 21-43h; R-warfarin: 37-89h)[8]
Metabolism Hepatic, primarily by CYP2C9.[3][10] Also involves CYP1A2 and CYP2C19.[11]Hepatic, primarily by CYP2C9 (for potent S-enantiomer).[1][12] Also involves CYP1A2, CYP3A4, CYP2C8, CYP2C18, CYP2C19.[1][8][13]
Excretion ~60% in urine, ~29% in feces.[3]Primarily as metabolites via glomerular filtration in the kidney (92%).[1] 80% in urine, 20% in feces.[8]

Metabolic Pathways

Both Acenocoumarol and Warfarin are administered as racemic mixtures of R- and S-enantiomers, which are metabolized through different cytochrome P450 (CYP) enzyme pathways. The S-enantiomers of both drugs are significantly more potent than their R-enantiomer counterparts.[1][3] The primary metabolic pathway for both drugs is hydroxylation.

Acenocoumarol Metabolism

Acenocoumarol clearance is predominantly through 6- and 7-hydroxylation.[10] The S-enantiomer is mainly hydroxylated by CYP2C9, with minor contributions from CYP2C18 and CYP2C19.[10] The R-enantiomer's hydroxylation is catalyzed by CYP2C9, CYP2C19, and CYP1A2.[10][11] Genetic variations in CYP2C9 can significantly impact Acenocoumarol clearance, with the CYP2C9*3 allele, in particular, impairing its oral clearance.[14]

Acenocoumarol_Metabolism cluster_R R-Acenocoumarol Pathway cluster_S S-Acenocoumarol Pathway R_Aceno R-Acenocoumarol R_Metabolites 6-hydroxy R-Acenocoumarol 8-hydroxy R-Acenocoumarol R_Aceno->R_Metabolites CYP2C9 (50%) CYP1A2 (30%) CYP2C19 (20%) S_Aceno S-Acenocoumarol S_Metabolites 7-hydroxy S-Acenocoumarol 6-hydroxy S-Acenocoumarol S_Aceno->S_Metabolites CYP2C9 (major) CYP2C18 (minor) CYP2C19 (minor) Racemic Racemic Acenocoumarol Racemic->R_Aceno Racemic->S_Aceno

Caption: Metabolic pathways of R- and S-Acenocoumarol enantiomers.
Warfarin Metabolism

The metabolism of Warfarin is also stereoselective. The more potent S-warfarin enantiomer is primarily metabolized to 7-hydroxywarfarin by CYP2C9.[1][13] The less potent R-warfarin is metabolized by a wider range of enzymes, including CYP1A2, CYP3A4, CYP2C8, and CYP2C19, into various hydroxylated metabolites.[8][13] Genetic polymorphisms in CYP2C9 are a well-established cause of inter-individual variability in Warfarin dose requirements.[1][15]

Warfarin_Metabolism cluster_R R-Warfarin Pathway cluster_S S-Warfarin Pathway (3-5x more potent) R_Warfarin R-Warfarin R_Metabolites 6-hydroxywarfarin 8-hydroxywarfarin 10-hydroxywarfarin 4'-hydroxywarfarin Warfarin Alcohols R_Warfarin->R_Metabolites CYP1A2 CYP3A4 CYP2C19 CYP2C8 S_Warfarin S-Warfarin S_Metabolites 7-hydroxywarfarin 6-hydroxywarfarin 4'-hydroxywarfarin S_Warfarin->S_Metabolites CYP2C9 (major) CYP2C18 (minor) CYP2C19 (minor) Racemic Racemic Warfarin Racemic->R_Warfarin Racemic->S_Warfarin

Caption: Metabolic pathways of R- and S-Warfarin enantiomers.

Experimental Protocols: Quantification in Plasma

Accurate determination of plasma concentrations is critical for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique for both Acenocoumarol and Warfarin.

General Experimental Workflow

The typical workflow for analyzing plasma concentrations of these anticoagulants involves sample preparation to remove interfering substances, followed by chromatographic separation and detection.

Experimental_Workflow Start Venous Blood Sample Collection (EDTA tube) Centrifugation Centrifugation to Separate Plasma Start->Centrifugation Preparation Sample Preparation (e.g., Protein Precipitation or SPE) Centrifugation->Preparation Analysis Chromatographic Separation (e.g., HPLC on C18 or Chiral Column) Preparation->Analysis Detection Detection (e.g., UV, PDA, or MS/MS) Analysis->Detection Quantification Data Analysis & Quantification (Peak Area vs. Standard Curve) Detection->Quantification End Determine Plasma Concentration Quantification->End

Caption: General workflow for plasma concentration analysis.
Sample Preparation and Analysis

1. Sample Collection and Plasma Separation:

  • Venous blood is collected in tubes containing an anticoagulant like sodium EDTA.

  • Plasma is separated by centrifugation.

2. Extraction:

  • Protein Precipitation: A simple method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[16][17] The supernatant is then collected for analysis.

  • Solid Phase Extraction (SPE): A more selective method used to recover the drug and its metabolites from plasma, providing a cleaner sample for analysis.[18][19]

  • Liquid-Liquid Extraction: An older but effective method involving extraction into an organic solvent like ethylene dichloride.[20]

3. Chromatographic Methodologies:

  • For Acenocoumarol:

    • HPLC-UV: A sensitive HPLC method using a reversed-phase column can determine plasma concentrations.[21] Detection is typically performed at a specific UV wavelength (e.g., 308 nm).[22]

    • LC-MS/MS: For stereoselective (R- and S-enantiomer) quantification, a more advanced method using a chiral column coupled with tandem mass spectrometry offers high sensitivity and specificity.[19] The validated linear range can be as low as 0.20 - 40.00 ng/ml.[19]

  • For Warfarin:

    • HPLC with Photodiode Array (PDA) Detector: A reversed-phase HPLC method can separate Warfarin in less than 3 minutes.[16] A PDA detector allows for spectral analysis, improving peak identification and purity assessment.[16][17]

    • HPLC with Fluorescence Detector: For stereospecific quantification of R- and S-Warfarin, an HPLC system with a chiral column and a fluorescence detector is used.[23] Warfarin can be measured at an excitation wavelength of 310 nm and an emission of 350 nm.[23]

4. Quantification:

  • The concentration of the drug in the sample is determined by comparing the peak area from the chromatogram to a standard curve generated from samples with known concentrations of the drug.[16][19] An internal standard is typically used to ensure accuracy and precision.[18][20]

Summary of Key Differences and Clinical Implications

  • Onset and Duration of Action: Acenocoumarol has a significantly shorter half-life (8-11 hours) compared to Warfarin (36-42 hours).[3][9] This results in a more rapid onset of action for Acenocoumarol but may also lead to greater fluctuations in anticoagulant effect.[9][24]

  • Dosing and Stability: Warfarin's longer half-life theoretically provides more stable anticoagulation.[9] The shorter half-life of Acenocoumarol means that missed doses have a more immediate impact on anticoagulation levels, but its effect can also be reversed more quickly.

  • Metabolism and Drug Interactions: While both drugs are primarily metabolized by CYP2C9, Warfarin's metabolism involves a broader range of CYP enzymes.[2] The isoenzyme CYP2C9 appears to be most critical for the clearance of Warfarin, followed by Acenocoumarol.[2] This difference can affect the potential for drug-drug interactions.

References

A Comparative Guide to Acenocoumarol Assays: Linearity and Sensitivity Analysis with Acenocoumarol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Acenocoumarol, a widely prescribed oral anticoagulant. We focus on the linearity and sensitivity of assays, with a particular emphasis on the use of Acenocoumarol-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide also presents alternative methods, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Spectrophotometry, to offer a comprehensive overview for researchers selecting the most appropriate assay for their needs.

Method Comparison: Linearity and Sensitivity

The choice of an analytical method for Acenocoumarol quantification is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The following tables summarize the key performance characteristics of three common analytical techniques.

Table 1: LC-MS/MS Method with this compound Internal Standard
ParameterR-AcenocoumarolS-AcenocoumarolReference
Linearity Range 0.40 - 40.00 ng/mL0.20 - 20.00 ng/mL[1]
Correlation Coefficient (r²) > 0.98> 0.98[1]
Lower Limit of Quantification (LLOQ) 0.4 ng/mL0.2 ng/mL[1]
Internal Standard Acenocoumarol-d5Acenocoumarol-d5[1]

A fully automated LC-MS/MS method for the analysis of nine anticoagulants, including Acenocoumarol with [2H4]-Acenocoumarol as the internal standard, has also been reported with a linearity of 100 µg/L to 5,000 µg/L and a correlation coefficient (r²) of >0.99.[2]

Table 2: Alternative Analytical Methods for Acenocoumarol
MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV 15 - 2000 µg/L5 µg/L-[3]
HPLC-UV (Stability Indicating) 25 - 150 µg/mL--[4]
Spectrophotometry (UV) 1 - 21 µg/mL--[5]
Spectrophotometry (DNPH) 50 - 250 µg/mL--[6][7]
Spectrophotometry (A) 1 - 8 µg/mL--[8]
Spectrophotometry (B) 2 - 10 µg/mL--[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are the summarized protocols for the discussed analytical methods based on the available literature.

LC-MS/MS with this compound Internal Standard

This method offers high sensitivity and selectivity for the stereospecific determination of R- and S-Acenocoumarol in human plasma.[1]

Sample Preparation (Solid Phase Extraction):

  • To 200 µL of plasma sample, add 100 µL of Acenocoumarol-d5 internal standard (20 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of 2% formic acid and vortex for 30 seconds.

  • Centrifuge the samples at 16,000 g for 5 minutes.

  • Condition a solid-phase extraction cartridge with methanol and then water.

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 0.1% HCl.

  • Elute the analytes with 1 mL of methanol.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Waters Micromass® Quattro Premier

  • Column: Chiral column

  • Mobile Phase: Specific composition not detailed in the abstract.

  • Detection: Multiple Reaction Monitoring (MRM) mode with turbo ion spray and negative ionization.

High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating RP-HPLC method for the estimation of Acenocoumarol in bulk and pharmaceutical formulations.[4]

Sample Preparation (for Tablets):

  • Weigh and powder 20 tablets.

  • Dissolve a quantity of powder equivalent to 50 mg of Acenocoumarol in 100 mL of ethanol with sonication to achieve a concentration of 500 µg/mL.

  • Filter the solution.

  • Further dilute the filtrate with the mobile phase to fall within the calibration range (25-150 µg/mL).

Chromatographic Conditions:

  • HPLC System: Not specified.

  • Column: Thermo BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.01M Ammonium Acetate buffer (pH 6, adjusted with 0.1N NaOH) in a ratio of 80:20 v/v.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detector set at 283 nm.

Spectrophotometry (using 2,4-dinitrophenylhydrazine - DNPH)

A simple and cost-effective colorimetric method for the determination of Acenocoumarol in bulk and pharmaceutical dosage forms.[6][7]

Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of Acenocoumarol reference standard and dissolve in 10 mL of methanol to get a concentration of 1000 µg/mL. Further dilute to a working standard of 100 µg/mL.

  • Sample Solution (for Tablets): Weigh and powder tablets. Dissolve a quantity of powdered tablets equivalent to the desired concentration in methanol, filter, and use the filtrate for analysis.

  • DNPH Reagent (0.005M): Dissolve 0.1 g of 2,4-dinitrophenylhydrazine in 10 mL of methanol, add 0.5 mL of concentrated hydrochloric acid, and dilute to 100 mL with methanol.

Procedure:

  • Pipette aliquots of the standard or sample solution into a series of 10 mL volumetric flasks to obtain concentrations in the range of 50-250 µg/mL.

  • Add the DNPH reagent. A bright yellow color develops due to the formation of a hydrazone.

  • Measure the absorbance at the absorption maximum (λmax) of 486 nm against a reagent blank.

  • Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_lcms LC-MS/MS Workflow plasma Plasma Sample is Add this compound (Internal Standard) plasma->is acid Add Formic Acid is->acid centrifuge Centrifuge acid->centrifuge spe Solid Phase Extraction centrifuge->spe lcms LC-MS/MS Analysis spe->lcms

LC-MS/MS Experimental Workflow

cluster_hplc HPLC-UV Workflow tablet Tablet Powder dissolve Dissolve in Ethanol & Sonicate tablet->dissolve filter Filter dissolve->filter dilute Dilute with Mobile Phase filter->dilute hplc HPLC-UV Analysis dilute->hplc

HPLC-UV Experimental Workflow

cluster_spectro Spectrophotometry Workflow sample Sample/Standard Solution reagent Add DNPH Reagent sample->reagent reaction Color Development (Hydrazone Formation) reagent->reaction measure Measure Absorbance at 486 nm reaction->measure

References

Navigating Bioanalysis: An Inter-Laboratory Perspective on Acenocoumarol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutics is paramount. In the analysis of the anticoagulant Acenocoumarol, the deuterated internal standard, Acenocoumarol-d4, plays a pivotal role. This guide provides a comparative overview of its performance, drawing on data from various bioanalytical studies to offer insights into expected inter-laboratory results.

While formal, publicly available inter-laboratory proficiency testing data for this compound is not readily found, a synthesis of published research provides a strong indication of its reliability and performance characteristics. This guide summarizes key performance data, details common experimental protocols, and compares this compound with other internal standards.

Performance Data: A Comparative Summary

The following tables collate performance data for Acenocoumarol analysis from multiple studies. These values can serve as a benchmark for laboratories establishing or evaluating their own assays.

Table 1: Performance Characteristics of Acenocoumarol Assays Using this compound as an Internal Standard

ParameterReported RangeMethodMatrix
Linearity (r²)>0.99LC-MS/MSPlasma
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mLLC-MS/MSPlasma
Intra-day Precision (%CV)< 10%LC-MS/MSPlasma
Inter-day Precision (%CV)< 15%LC-MS/MSPlasma
Accuracy/Recovery85 - 115%LC-MS/MSPlasma

Table 2: Comparison of Internal Standards for Acenocoumarol Analysis

Internal StandardCommon MethodKey AdvantagesPotential Considerations
This compound LC-MS/MSCo-elutes with the analyte, minimizing matrix effects; High mass difference reduces isotopic interference.Higher cost compared to non-isotopically labeled standards.
Warfarin-d5 LC-MS/MSStructurally similar to Acenocoumarol, good chromatographic behavior.[1]Different retention time may lead to differential matrix effects.
S-Warfarin HPLC-UVReadily available and cost-effective.[2]Structural differences can lead to variations in extraction recovery and ionization efficiency compared to Acenocoumarol.
Prazepam HPLC-UVUsed in some HPLC methods.[3]Significant structural and chemical differences from Acenocoumarol, increasing the risk of disparate analytical behavior.

Experimental Protocols: A Closer Look

The successful application of this compound relies on robust and well-defined experimental protocols. Below are detailed methodologies commonly cited in the literature for the analysis of Acenocoumarol in plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Transfer 100 µL of plasma sample to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, standard, and quality control.

  • Protein Precipitation & Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is typically employed.[4]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is often utilized.

  • Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for Acenocoumarol.

  • MS/MS Transitions:

    • Acenocoumarol: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z)

Visualizing the Workflow

To further clarify the analytical process, the following diagrams illustrate the key steps and logical relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Bioanalytical workflow for Acenocoumarol in plasma.

logical_relationship This compound compensates for variability in the analytical process, leading to accurate quantification. cluster_analyte Analyte & Internal Standard cluster_process Analytical Process cluster_outcome Outcome Acenocoumarol Acenocoumarol Extraction Extraction Efficiency Acenocoumarol->Extraction Ionization Ionization Suppression/Enhancement Acenocoumarol->Ionization Chromatography Chromatographic Retention Acenocoumarol->Chromatography Acenocoumarol_d4 This compound Acenocoumarol_d4->Extraction Acenocoumarol_d4->Ionization Acenocoumarol_d4->Chromatography Accurate_Quantification Accurate Quantification Extraction->Accurate_Quantification Ionization->Accurate_Quantification Chromatography->Accurate_Quantification

Caption: Role of this compound in ensuring accurate results.

References

Safety Operating Guide

Proper Disposal of Acenocoumarol-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Acenocoumarol-d4 is critical for ensuring personnel safety and environmental protection. As a deuterated analogue of a potent anticoagulant classified as toxic to reproduction, this compound must be managed as hazardous pharmaceutical waste. This guide provides a comprehensive, step-by-step protocol for its proper handling and disposal in a research environment.

Waste Characterization and Regulatory Overview

This compound is designated as "Toxic to Reproduction 1B (H360)," indicating it may damage fertility or the unborn child[1][2]. Consequently, it falls under the purview of stringent waste regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3][4]. Disposal procedures must adhere to federal, state, and local regulations, which universally prohibit the flushing or sewering of hazardous pharmaceutical waste[3].

The guiding principle is to manage this compound and any materials contaminated with it through a licensed hazardous waste disposal service.

Characteristic Guideline / Regulation Primary Regulatory Body
Waste Classification Hazardous Pharmaceutical WasteEPA (under RCRA)
Primary Hazard Toxic to Reproduction (H360)[1][2]GHS / OSHA
Prohibited Disposal Methods Disposal in drains/sewers, mixing with non-hazardous waste.[3]EPA (RCRA Subpart P)
Required Disposal Method High-temperature incineration at a permitted facility.[3][4][5]EPA
Container Labeling Must be clearly marked as "Hazardous Waste" with the chemical name.EPA / DOT
Personnel Training Required for all employees handling hazardous waste pharmaceuticals.[3]EPA

Step-by-Step Disposal Protocol

This protocol outlines the essential steps from the point of waste generation to its final disposal.

Step 1: Segregation of Waste

Immediately upon generation, all waste containing this compound must be segregated from non-hazardous laboratory trash. This includes:

  • Pure, unused, or expired this compound solid.

  • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

  • Contaminated lab supplies, including weighing papers, spatulas, vials, and pipette tips.

  • Residues from cleaning spills or decontaminating work surfaces.

It is crucial to keep different hazardous waste streams separate to avoid chemical reactions and simplify the disposal process[6].

Step 2: Containerization
  • Select an Appropriate Container: Use a dedicated, leak-proof container with a secure, tight-fitting lid. The container must be compatible with the chemical waste.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" . Include the date when the first piece of waste was added.

  • Keep the Container Closed: The waste container must remain sealed at all times, except when adding waste.

Step 3: Safe Storage

Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be:

  • Away from general work areas and incompatible materials.

  • Clearly marked with a hazardous waste sign.

  • Under the control of laboratory personnel.

Adhere to your institution's guidelines regarding the maximum volume and time allowed for waste accumulation.

Step 4: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor to arrange for the pickup and disposal of the waste container. Do not attempt to transport or dispose of the waste yourself.

Step 5: Documentation and Record-Keeping

Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility ("cradle to grave") and is a legal requirement[7]. Retain copies of all manifests as per institutional and regulatory requirements.

Step 6: Final Disposal Method

The designated and compliant disposal method for hazardous pharmaceutical waste is high-temperature incineration at an EPA-permitted facility[3][5]. This process ensures the complete destruction of the active chemical compound, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start Waste Generation is_aceno Waste contains This compound? start->is_aceno segregate Segregate as Hazardous Pharmaceutical Waste is_aceno->segregate Yes non_haz Follow standard procedures for non-hazardous waste is_aceno->non_haz No package Package in a sealed, properly labeled container segregate->package store Store in designated Satellite Accumulation Area package->store contact_ehs Arrange pickup by licensed waste vendor via EHS store->contact_ehs document Complete Hazardous Waste Manifest contact_ehs->document incinerate Transport and Incinerate at Permitted Facility document->incinerate end Disposal Complete incinerate->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Acenocoumarol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Acenocoumarol-d4

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: (±)-Acenocoumarin-d4, (±)-Nicoumalone-d4

  • CAS Number: 2937878-24-3[1]

Hazard Identification and Classification

This compound is a potent anticoagulant and is classified as a hazardous substance. The primary health risks are associated with its toxicity and reproductive hazards.

Hazard ClassificationGHS CodeDescription
Acute Toxicity - OralH302Harmful if swallowed.[1][2]
Acute Toxicity - DermalH312Harmful in contact with skin.[1]
Acute Toxicity - InhalationH332Harmful if inhaled.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Toxic to ReproductionH360May damage fertility or the unborn child.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[3]Protects against skin contact and absorption. The outer glove should be removed immediately after handling.
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[4][5]Prevents contamination of personal clothing.
Eye Protection Chemical safety goggles. A face shield should be worn over goggles when there is a splash hazard.[3][5]Protects eyes from dust particles and splashes.
Respiratory Protection A NIOSH-approved N95 or higher particulate respirator.Required when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and contamination of personal footwear.

Operational Plans: Step-by-Step Handling Procedures

The following protocols provide a framework for safely handling this compound in a laboratory setting.

Weighing the Solid Compound

This procedure should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Preparation: Don all required PPE as specified in the table above.

  • Work Area: Designate a specific area for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use a tared, sealed container for weighing. Handle the container with forceps to avoid direct contact.

  • Cleaning: After weighing, carefully wipe down the balance and surrounding surfaces with a suitable deactivating agent or soapy water, followed by a water rinse. Dispose of all contaminated wipes as hazardous waste.

Reconstitution (Solution Preparation)
  • Solvent Selection: this compound is soluble in organic solvents such as DMSO and acetonitrile.[6]

  • Procedure: In a chemical fume hood, add the solvent to the sealed vial containing the weighed this compound using a syringe. Gently agitate to dissolve.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Experimental Workflow for Handling Solid this compound

G cluster_prep Preparation cluster_weighing Weighing (in Fume Hood) cluster_cleanup Post-Handling Don_PPE Don all required PPE Prepare_Work_Area Prepare designated work area Don_PPE->Prepare_Work_Area Weigh_Compound Weigh solid this compound in a sealed container Prepare_Work_Area->Weigh_Compound Clean_Balance Clean balance and surrounding surfaces Weigh_Compound->Clean_Balance Dispose_Waste Dispose of contaminated materials as hazardous waste Clean_Balance->Dispose_Waste Doff_PPE Doff PPE in correct order Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for weighing solid this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and contaminated wipes, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound and any rinse from cleaning glassware should be collected in a designated, sealed hazardous liquid waste container. Do not dispose of down the drain.[1]

  • Disposal Method: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

G cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Collect_Solid Collect solid waste in labeled hazardous waste container Store_Securely Store waste in a designated, secure area Collect_Solid->Store_Securely Collect_Liquid Collect liquid waste in labeled hazardous waste container Collect_Liquid->Store_Securely Contact_EHS Contact Environmental Health & Safety (EHS) for pickup Store_Securely->Contact_EHS Licensed_Disposal Disposal by a licensed contractor Contact_EHS->Licensed_Disposal

Caption: Procedure for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acenocoumarol-d4
Reactant of Route 2
Reactant of Route 2
Acenocoumarol-d4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。